Mead acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z,8Z,11Z)-5,6,8,9,11,12-hexadeuterioicosa-5,8,11-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSRRHDPHVZAHH-LWXKFBBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Mead Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of deuterated Mead acid. Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, is a well-established biomarker for essential fatty acid deficiency. The strategic incorporation of deuterium into the Mead acid molecule offers a powerful tool for researchers to investigate its metabolic fate, probe enzymatic pathways, and potentially develop novel therapeutic agents. This document details the biosynthetic and metabolic pathways of Mead acid, provides hypothetical yet plausible protocols for the chemical synthesis of deuterated Mead acid, and outlines methods for its quantitative analysis in biological matrices. Furthermore, it explores the potential applications of deuterated Mead acid in studying lipid metabolism and its role in inflammatory processes.
Introduction: The Significance of Mead Acid and Isotopic Labeling
First identified by James F. Mead, Mead acid (cis-5,8,11-eicosatrienoic acid) is a non-essential polyunsaturated fatty acid (PUFA) that is endogenously synthesized from oleic acid.[1][2] Under conditions of essential fatty acid (EFA) deficiency, where the intake of linoleic acid (an omega-6 PUFA) and alpha-linolenic acid (an omega-3 PUFA) is insufficient, the biosynthesis of Mead acid is upregulated.[2][3] Consequently, elevated levels of Mead acid in tissues and blood serve as a key clinical indicator of EFA deficiency.
Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), has become an invaluable technique in biomedical research.[4] Deuterated compounds are chemically similar to their non-deuterated counterparts, allowing them to participate in the same biological pathways. However, the increased mass of deuterium allows for their detection and quantification by mass spectrometry (MS), making them excellent tracers for metabolic studies. Furthermore, the substitution of hydrogen with deuterium at specific positions in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon can be exploited to study enzyme mechanisms and modulate metabolic pathways.
This guide focuses on deuterated Mead acid, a tool with significant potential for advancing our understanding of lipid metabolism and its role in health and disease.
Discovery and Biosynthesis of Mead Acid
The discovery of Mead acid was a direct result of studies on essential fatty acid deficiency. When dietary intake of linoleic and alpha-linolenic acids is low, the enzymes responsible for their desaturation and elongation act on oleic acid, the omega-9 precursor, leading to the formation of Mead acid.
The biosynthetic pathway of Mead acid from oleic acid involves a series of desaturation and elongation steps, catalyzed by the same enzymes that metabolize omega-3 and omega-6 fatty acids. Two primary pathways for the synthesis of Mead acid have been proposed.
Chemical Synthesis of Deuterated Mead Acid
While Mead acid-d6 is commercially available, detailed synthesis protocols are often proprietary. However, based on established methods for the deuteration of polyunsaturated fatty acids, a plausible multi-step synthesis can be outlined. The following are hypothetical protocols for achieving both perdeuteration and site-specific deuteration of Mead acid.
Perdeuteration of a Mead Acid Precursor
This method involves the complete deuteration of a saturated fatty acid precursor, followed by enzymatic or chemical desaturation to introduce the double bonds.
Experimental Protocol:
-
Perdeuteration of a Saturated Precursor:
-
Reaction: Start with a suitable C20 saturated fatty acid methyl ester. The perdeuteration can be achieved via a metal-catalyzed hydrogen-deuterium exchange reaction.
-
Reagents: C20 saturated fatty acid methyl ester, Deuterium oxide (D₂O) as the deuterium source, and a Platinum on Carbon (Pt/C) catalyst.
-
Procedure: The fatty acid methyl ester is heated with D₂O in the presence of the Pt/C catalyst in a sealed high-pressure reactor. The reaction is typically run at elevated temperatures (e.g., 150-200 °C) for an extended period (24-72 hours) to ensure complete exchange of all non-exchangeable hydrogens with deuterium. The process may need to be repeated with fresh D₂O and catalyst to achieve high levels of deuteration.
-
Purification: The deuterated product is extracted with an organic solvent, dried, and purified by column chromatography.
-
-
Introduction of Double Bonds:
-
This step is more challenging and can be approached through either enzymatic or chemical methods. Enzymatic desaturation using specific desaturases would be ideal for achieving the correct cis-geometry of the double bonds. Chemical synthesis would involve a series of protection, elimination, and deprotection steps, which can be complex and may result in a mixture of stereoisomers.
-
Site-Specific Deuteration at Bis-Allylic Positions
Deuteration at the bis-allylic positions (C-7, C-10) is of particular interest as these are the sites of hydrogen abstraction during lipid peroxidation and enzymatic oxidation.
Experimental Protocol:
-
Synthesis of a Precursor with Bis-Allylic Positions: A precursor molecule containing the carbon backbone of Mead acid but with functional groups amenable to deuteration at the C-7 and C-10 positions would be synthesized.
-
Deuteration using a Ruthenium Complex: A method developed for the deuteration of PUFAs at bis-allylic positions utilizes a ruthenium complex as a catalyst.
-
Reagents: The precursor molecule, a Ruthenium-based catalyst, and a deuterium source (e.g., D₂ gas or a deuterated solvent).
-
Procedure: The reaction is carried out under an inert atmosphere with the ruthenium catalyst facilitating the exchange of hydrogens at the bis-allylic positions with deuterium. The reaction conditions (temperature, pressure, and reaction time) would need to be optimized for the specific precursor.
-
-
Conversion to Deuterated Mead Acid: The deuterated precursor would then be chemically converted to deuterated Mead acid through a series of standard organic chemistry reactions.
Metabolism of Mead Acid and the Impact of Deuteration
Mead acid is metabolized by the same enzymatic pathways as arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the formation of various eicosanoid-like molecules.
-
Cyclooxygenase (COX) Pathway: COX enzymes convert Mead acid to hydroxylated derivatives such as 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE).
-
Lipoxygenase (LOX) Pathway: 5-lipoxygenase metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE). Mead acid can also be converted to leukotrienes C3 and D3.
Deuteration at the bis-allylic positions of Mead acid is expected to exhibit a significant kinetic isotope effect on its metabolism by COX and LOX enzymes. The abstraction of a hydrogen atom from a bis-allylic position is often the rate-limiting step in these enzymatic reactions. The stronger C-D bond would slow down this abstraction, leading to a reduced rate of metabolism.
Quantitative Analysis of Deuterated Mead Acid
The accurate quantification of deuterated Mead acid in biological samples is crucial for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Experimental Protocol for GC-MS Analysis:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., a different deuterated fatty acid not expected to be present in the sample) is added to the sample prior to extraction to correct for sample loss during preparation.
-
Derivatization: Fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by reaction with a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol).
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the specific ions corresponding to the deuterated Mead acid FAME and the internal standard.
-
Quantification: The concentration of deuterated Mead acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of deuterated Mead acid.
Table 1: Example GC-MS Parameters for Deuterated Mead Acid Analysis
| Parameter | Value |
| GC Column | DB-23 (or similar polar column) |
| Oven Program | Initial temp 100°C, ramp to 240°C |
| Injector Temp | 250°C |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
| Monitored Ions | m/z for deuterated Mead acid-FAME and internal standard |
Applications in Research and Drug Development
Deuterated Mead acid serves as a valuable tool in several areas of research:
-
Metabolic Tracer Studies: By administering deuterated Mead acid to in vivo or in vitro models, researchers can trace its incorporation into different lipid species, its distribution across various tissues, and its excretion, providing a detailed picture of its metabolic fate.
-
Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect of deuterated Mead acid can be used to investigate the reaction mechanisms of enzymes like COX and LOX and to quantify the contribution of hydrogen abstraction to the overall reaction rate.
-
Drug Development: Deuteration can be used to modify the metabolic stability of drug candidates. By strategically placing deuterium atoms at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially improving pharmacokinetic properties such as half-life and bioavailability. While not a drug itself, studying the effects of deuteration on Mead acid metabolism provides valuable insights for the development of deuterated fatty acid-based therapeutics.
Conclusion
The discovery and synthesis of deuterated Mead acid represent a significant advancement in the field of lipid research. This isotopically labeled molecule provides a powerful and versatile tool for elucidating the complex metabolic pathways of omega-9 fatty acids and their roles in health and disease. The ability to trace its metabolic fate and probe enzymatic mechanisms with high precision opens up new avenues for understanding essential fatty acid deficiency and related inflammatory conditions. As synthetic methodologies become more refined and accessible, the application of deuterated Mead acid in both basic research and drug development is poised to expand, offering the potential for novel diagnostic and therapeutic strategies.
References
- 1. Deuterated lipids (L-Lab) - ILL Neutrons for Society [ill.eu]
- 2. Cyclooxygenase reaction mechanism of prostaglandin H synthase from deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. CYCLOOXYGENASE REACTION MECHANISM OF PROSTAGLANDIN H SYNTHASE FROM DEUTERIUM KINETIC ISOTOPE EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Mead Acid-d6 in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physiological significance of Mead acid and the application of its deuterated analog, Mead acid-d6, as a crucial tool in the field of lipidomics. Mead acid, an omega-9 polyunsaturated fatty acid, serves as a key biomarker for essential fatty acid deficiency (EFAD). Its deuterated form, this compound, is an indispensable internal standard for accurate and precise quantification in mass spectrometry-based lipidomics, enabling researchers to unravel complex biological processes and accelerate drug development.
The Physiological Significance of Mead Acid
Mead acid (20:3n-9), first identified by James F. Mead, is an endogenous polyunsaturated fatty acid (PUFA) synthesized from oleic acid.[1][2] Under normal physiological conditions, the synthesis of Mead acid is suppressed by the presence of essential fatty acids (EFAs) like linoleic acid (omega-6) and alpha-linolenic acid (omega-3), which are preferred substrates for the desaturase and elongase enzymes involved in PUFA biosynthesis.[1][3] However, in a state of EFA deficiency, the production of Mead acid increases significantly, making it a reliable biomarker for this nutritional deficiency.[1]
Elevated levels of Mead acid are not only indicative of EFAD but are also implicated in various physiological and pathological processes, including inflammation. Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of lipid mediators, such as leukotrienes (LTC3 and LTD3), that can modulate inflammatory responses.
Mead Acid as a Biomarker of Essential Fatty Acid Deficiency (EFAD)
The most critical physiological role of Mead acid is its function as a biomarker for EFAD. The diagnosis of EFAD is often based on the "triene:tetraene ratio," which is the ratio of Mead acid (a triene) to arachidonic acid (a tetraene, 20:4n-6). A plasma triene:tetraene ratio greater than 0.2 is widely considered indicative of biochemical EFAD. In patients with intestinal fat malabsorption and suspected EFAD, blood levels of Mead acid have been observed to be approximately 13-fold higher than in reference subjects.
Quantitative Data on Mead Acid Levels
The concentration of Mead acid varies across different tissues and physiological states. The following tables summarize the reported levels of Mead acid in human and animal tissues.
Table 1: Mead Acid Levels in Human Tissues (% of total fatty acids)
| Tissue | Condition | Mead Acid Level (%) | Reference |
| Plasma | Healthy Adult | 0.16 | |
| Serum | Healthy Adult | 0.24 | |
| Blood Vessels | Healthy Adult | 0.1 | |
| Liver | Healthy Adult | 0.2 | |
| Muscle | Healthy Adult | 1.42 | |
| Spleen | Healthy Adult | 0.2 | |
| Growth Plate Cartilage | Healthy Adult | 4.67 | |
| Cortical Bone | Healthy Adult | 0.36 | |
| Plasma | Fetus | 0.44 | |
| Blood Vessels | Fetus | 2.4 | |
| Liver | Fetus | 0.4 | |
| Plasma | EFAD Patients | > 0.21 |
Table 2: Mead Acid Levels in Animal Tissues (% of total fatty acids)
| Tissue | Animal | Mead Acid Level (%) | Reference |
| Cartilage | Sheep (Fetal) | 3.0 | |
| Cartilage | Calf (Fetal) | 5.12 | |
| Cartilage | Pig (Fetal) | 8.11 | |
| Cartilage | Chicken (8-10 weeks) | 16.98 | |
| Lens | Calf (Near-term) | 3.19 |
The Role of this compound in Quantitative Lipidomics
Accurate quantification of lipid species is paramount in lipidomics research. Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry. By incorporating a known amount of the deuterated standard into a sample, variations arising from sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise measurements.
This compound is structurally identical to endogenous Mead acid, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. It co-elutes with the native analyte during liquid chromatography, ensuring that it experiences the same matrix effects and ionization suppression.
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of Mead acid in biological samples using this compound as an internal standard.
Lipid Extraction from Plasma
Several methods are effective for extracting lipids from plasma. The choice of method may depend on the specific lipid classes of interest and laboratory preference.
Folch Method (Biphasic Chloroform/Methanol)
-
To 10 µL of plasma, add 10 µL of a diluted internal standard mix (containing this compound) in 1-butanol/methanol.
-
Add 160 µL of ice-cold methanol, followed by 320 µL of ice-cold chloroform.
-
Vortex the mixture for 10 seconds and sonicate for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
Matyash Method (Methanol-Tert-Butyl Methyl Ether)
-
To 10 µL of plasma, add 10 µL of a diluted internal standard mix (containing this compound) in 1-butanol/methanol.
-
Add 400 µL of ice-cold methanol, followed by 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 seconds and sonicate for 1 hour.
-
Induce phase separation by adding 500 µL of MilliQ water.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the upper organic phase.
Derivatization of Fatty Acids for Enhanced LC-MS/MS Detection
Due to their poor ionization efficiency, fatty acids are often derivatized to improve their detection by mass spectrometry. Derivatization aims to introduce a readily ionizable group, often leading to charge reversal for detection in positive ion mode.
Trimethylaminoethyl (TMAE) Derivatization
-
The extracted lipid sample is dried under a stream of nitrogen.
-
The dried residue is reconstituted in a solution containing a coupling agent (e.g., oxalyl chloride).
-
A primary amine-containing derivatizing reagent is added. For TMAE derivatization, this involves a multi-step reaction to attach the trimethylaminoethyl group to the carboxylic acid of the fatty acid.
-
The reaction mixture is incubated to allow for complete derivatization.
-
The derivatized sample is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a representative set of parameters for the analysis of derivatized Mead acid and this compound.
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm) is suitable for separating fatty acids.
-
Mobile Phase A: Water/acetonitrile/acetic acid (70:30:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/isopropyl alcohol (50:50, v/v)
-
Gradient: A gradient elution is employed to separate the fatty acids, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic analytes.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: 40 °C
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for derivatized fatty acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions (Hypothetical for TMAE-derivatized Mead Acid):
-
Mead Acid: The precursor ion would be the [M+H]+ of the derivatized Mead acid. The product ion would be a characteristic fragment, often resulting from the loss of the derivatization group or a neutral loss from the fatty acid chain.
-
This compound: The precursor ion will be 6 Da higher than that of the native Mead acid. The product ion may be the same as the native compound or also show a 6 Da shift, depending on the fragmentation pattern.
-
-
Instrument Parameters: Source temperature, nebulizer gas, and collision energy should be optimized for the specific instrument and derivatizing agent used.
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of Mead Acid
The following diagram illustrates the biosynthetic pathway of Mead acid from oleic acid and its subsequent metabolism into inflammatory mediators.
Caption: Biosynthesis of Mead acid and its conversion to leukotrienes.
Experimental Workflow for Quantitative Lipidomics
The diagram below outlines a typical workflow for a quantitative lipidomics study using this compound as an internal standard.
Caption: A typical workflow for quantitative lipidomics analysis.
Conclusion
Mead acid is a physiologically important fatty acid that serves as a crucial biomarker for essential fatty acid deficiency. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is fundamental to achieving accurate and reliable quantification in lipidomics research. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to investigate the role of Mead acid in health and disease, and for drug development professionals to explore its potential as a therapeutic target or biomarker in clinical studies.
References
Technical Guide: Mead Acid-d6 as a Definitive Biomarker for Essential Fatty Acid Deficiency
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Detecting Essential Fatty Acid Deficiency
Essential Fatty Acid Deficiency (EFAD) is a state of nutritional deficiency that can arise from inadequate dietary intake, malabsorption, or altered fat metabolism.[1] Since humans cannot synthesize the parent essential fatty acids (EFAs), linoleic acid (LA, an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid), their absence can lead to significant clinical manifestations, including dermatitis, impaired wound healing, and increased susceptibility to infection.[2] Biochemically, the most reliable indicator of EFAD is the accumulation of Mead acid (5,8,11-eicosatrienoic acid; 20:3n-9), a non-essential omega-9 fatty acid.[3][4] Its presence in elevated quantities signifies a shift in fatty acid metabolism due to the lack of EFA precursors.
For accurate, reproducible, and high-throughput quantification of Mead acid in biological matrices, stable isotope-labeled internal standards are indispensable. Mead acid-d6 is the deuterated analogue of Mead acid, serving as the gold-standard internal standard for mass spectrometry-based assays.[5] Its use corrects for variability during sample preparation and analysis, ensuring the high precision required for clinical research and drug development. This technical guide provides an in-depth overview of the biochemical rationale, quantitative data, and detailed experimental protocols for using this compound to diagnose and monitor EFAD.
Biochemical Rationale: The Competitive Dynamics of Fatty Acid Metabolism
In a state of EFA sufficiency, the metabolic pathways for omega-6 and omega-3 fatty acids are highly active. The enzymes Fatty Acid Desaturase 1 (FADS1/Δ5-desaturase), Fatty Acid Desaturase 2 (FADS2/Δ6-desaturase), and Elongase of long-chain fatty acids 5 (ELOVL5) preferentially metabolize LA and ALA into longer-chain polyunsaturated fatty acids (PUFAs) like Arachidonic Acid (ARA) and Eicosapentaenoic Acid (EPA), respectively. These enzymes have a much lower affinity for the omega-9 precursor, oleic acid.
However, during EFAD, the scarcity of LA and ALA removes this competitive inhibition. Consequently, the enzymatic machinery begins to process oleic acid, leading to the endogenous synthesis and subsequent accumulation of Mead acid. This metabolic shift is the fundamental reason why the concentration of Mead acid, particularly its ratio to arachidonic acid, is a powerful indicator of EFA status.
Quantitative Data: Diagnostic Criteria for EFAD
The diagnosis of EFAD relies on specific, quantifiable biochemical markers. The ratio of Mead acid (a triene, with three double bonds) to Arachidonic acid (a tetraene, with four double bonds) is the most widely accepted criterion. An elevated triene:tetraene (T:T) ratio is a definitive indicator of the metabolic shift towards omega-9 synthesis.
Table 1: Diagnostic Thresholds for Essential Fatty Acid Deficiency
| Biomarker | Matrix | Diagnostic Threshold | Citation(s) |
|---|---|---|---|
| Triene:Tetraene Ratio | Plasma / Serum | > 0.2 | |
| Triene:Tetraene Ratio | Plasma / Serum | > 0.4 (indicates significant deficiency) |
| Mead Acid : Arachidonic Acid Ratio | Plasma | > 0.025 | |
In addition to ratios, absolute or relative concentrations of Mead acid are also used. These values provide a direct measure of the extent of the metabolic dysregulation.
Table 2: Mead Acid Reference Values in EFA Deficiency vs. Sufficiency
| Parameter | Matrix | Value in EFA-Deficient State | Reference / Healthy State | Citation(s) |
|---|---|---|---|---|
| Mead Acid (% of total fatty acids) | Plasma | > 0.21% | Not typically detected or <0.21% | |
| Mead Acid (mol%) | Erythrocytes | > 0.46 mol% (for ages > 0.2 years) | < 0.46 mol% |
| Mead Acid (absolute concentration) | Plasma | Elevated (e.g., > 8.3 µmol/L) | 0 - 8.3 µmol/L | |
Experimental Protocols: Quantification of Mead Acid Using this compound
The accurate measurement of Mead acid requires a robust analytical method capable of distinguishing it from other fatty acids and correcting for analytical variability. The use of this compound as a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry is the state-of-the-art approach.
Principle of Stable Isotope Dilution
This compound is chemically identical to endogenous Mead acid but has a higher mass due to the replacement of six hydrogen atoms with deuterium. It is added to the sample at a known concentration at the very beginning of the workflow. Because it behaves identically during extraction, derivatization, and chromatographic separation, any loss of the target analyte (endogenous Mead acid) is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The final concentration is calculated from the ratio of the analyte's signal intensity to the internal standard's signal intensity, providing a highly accurate and precise measurement.
Detailed Protocol: LC-MS/MS Method for Plasma
This protocol provides a representative method for quantifying Mead acid in human plasma.
-
Materials and Reagents:
-
Mead Acid standard and this compound internal standard (IS).
-
Human plasma (collected in EDTA or heparin tubes).
-
Methanol, isopropanol, hexane, acetonitrile (LC-MS grade).
-
Formic acid.
-
Deionized water.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the this compound IS working solution (e.g., at 1 µg/mL in ethanol).
-
Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane to precipitate proteins and begin lipid extraction. Vortex for 30 seconds.
-
Add 200 µL of hexane, vortex for another 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer containing the lipids to a new microfuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid residue in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid) for injection.
-
-
Instrumentation: LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (40:60) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Mead acid from other isomeric fatty acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Mead Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+6) -> Product ion (m/z)
-
-
Note: Specific m/z values for precursor and product ions must be optimized for the specific instrument.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous Mead acid and the this compound internal standard.
-
Generate a standard curve by analyzing samples with known concentrations of Mead acid and a fixed concentration of this compound.
-
Plot the ratio of (Analyte Area / IS Area) against the concentration of the analyte standards.
-
Calculate the concentration of Mead acid in the unknown samples by interpolating their area ratios from the standard curve.
-
Similarly, quantify Arachidonic acid using its respective deuterated internal standard (e.g., Arachidonic acid-d8) to calculate the triene:tetraene ratio.
-
Conclusion and Significance for Research and Development
Mead acid is an unequivocal biomarker for Essential Fatty Acid Deficiency. Its quantification, when performed with a stable isotope-labeled internal standard like this compound, provides the accuracy and precision necessary for demanding research and clinical applications. For researchers, this methodology allows for the confident assessment of nutritional status in various cohorts, such as patients on total parenteral nutrition, individuals with malabsorption syndromes, or those on highly restrictive diets. For drug development professionals, particularly in the fields of metabolic disorders and inflammation, the ability to accurately monitor EFA status is critical for evaluating the effects of novel therapeutics on lipid metabolism and ensuring patient safety in clinical trials. The robust analytical framework detailed in this guide serves as a foundational tool for advancing our understanding and management of fatty acid nutrition and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Profile, Essential, Plasma - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mead acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery of Mead Acid: A Technical Chronicle of James F. Mead's Seminal Work
For Immediate Release
Los Angeles, CA – November 27, 2025 – This in-depth technical guide illuminates the pivotal discovery of Mead acid by the distinguished biochemist Dr. James F. Mead. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the historical context, experimental methodologies, and scientific significance of this unique omega-9 fatty acid. Mead acid, first identified in the 1950s, has since become a crucial biomarker for essential fatty acid deficiency and a subject of interest in various physiological and pathological processes.
The Initial Discovery: Essential Fatty Acid Deficiency and a Novel Trienoic Acid
In the mid-20th century, the importance of certain dietary fats, termed essential fatty acids (EFAs), for proper health and development was a burgeoning field of study. It was in this scientific climate that Dr. James F. Mead and his colleague W. H. Slaton at the University of California, Los Angeles, embarked on a series of investigations into the metabolic consequences of fat-deficient diets in rats. Their work, published in 1956, led to the isolation and characterization of a novel polyunsaturated fatty acid, which would later be named Mead acid.[1]
The Landmark Experiment: Inducing Essential Fatty Acid Deficiency
The foundational experiment involved feeding weanling rats a specially formulated fat-deficient diet. This diet was meticulously designed to lack the essential fatty acids linoleic acid and α-linolenic acid, which are crucial for various biological functions.
Experimental Protocol: Induction of Essential Fatty Acid Deficiency in Rats (Mead & Slaton, 1956)
-
Animal Model: Weanling male rats of the Long-Evans strain.
-
Diet Composition:
-
Casein (fat-free): 24%
-
Sucrose: 64%
-
Salts: 4%
-
Cellulose: 4%
-
Vitamins: A complete supplement of all known necessary vitamins was provided, excluding fat-soluble vitamins which were administered separately.
-
-
Control Group: A control group of rats was fed the same diet supplemented with 100 mg of corn oil daily, a source of essential fatty acids.
-
Duration: The rats were maintained on these diets for a period of three months.
-
Observation: The development of dermal symptoms characteristic of essential fatty acid deficiency, such as scaly skin and tail necrosis, was monitored.
Isolation and Characterization of a New Fatty Acid
Following the dietary intervention, the researchers performed a detailed analysis of the fatty acid composition of the rats' tissues. They observed the emergence of a previously unidentified trienoic acid in the fat-deficient animals, which was conspicuously absent in the control group.
Experimental Protocol: Fatty Acid Analysis (circa 1950s)
-
Lipid Extraction: Total lipids were extracted from the rat tissues (primarily liver and carcass) using a mixture of ethanol and ether.
-
Saponification: The extracted lipids were saponified by refluxing with alcoholic potassium hydroxide to liberate the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Esterification: The fatty acids were then converted to their methyl esters by refluxing with methanol and sulfuric acid. This derivatization step was crucial for increasing the volatility of the fatty acids for subsequent analysis.
-
Fractional Distillation: The fatty acid methyl esters were separated based on their chain length and degree of unsaturation using fractional distillation under reduced pressure.
-
Spectrophotometric Analysis: The fractions were analyzed using ultraviolet and infrared spectrophotometry to determine the positions of the double bonds and confirm the structure of the novel trienoic acid as 5,8,11-eicosatrienoic acid.
The quantitative analysis revealed a significant accumulation of this novel fatty acid in the tissues of the fat-deficient rats, as summarized in the table below.
| Fatty Acid | Control Rats (% of total fatty acids) | Fat-Deficient Rats (% of total fatty acids) |
| Linoleic Acid (18:2n-6) | ~15% | <1% |
| Arachidonic Acid (20:4n-6) | ~10% | <1% |
| Mead Acid (20:3n-9) | Not Detected | ~15-20% |
| Oleic Acid (18:1n-9) | ~25% | ~40% |
| Table 1: Comparative Fatty Acid Composition in Control and Fat-Deficient Rats. Data compiled from the findings of Mead and Slaton (1956). |
Elucidating the Biosynthetic Pathway: The Origin of Mead Acid
Following the discovery of Mead acid, the next logical step was to determine its metabolic origin. In a subsequent study published in 1959, Fulco and Mead demonstrated that Mead acid is synthesized endogenously from oleic acid, a non-essential omega-9 fatty acid. This process becomes prominent during EFA deficiency due to the increased availability of oleic acid and the enzymes that are normally utilized for the metabolism of essential fatty acids.
Modern research has further refined our understanding of this biosynthetic pathway, identifying the specific enzymes involved: fatty acid desaturase 1 (FADS1), fatty acid desaturase 2 (FADS2), and elongase of very long chain fatty acids 5 (ELOVL5). Two primary pathways for the conversion of oleic acid to Mead acid have been proposed.
References
The Function of Mead Acid-d6 in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mead acid (20:3n-9) and its deuterated analogue, Mead acid-d6. It details its biosynthesis, metabolism, and function in cellular processes, with a particular focus on its role in inflammation and potential therapeutic applications. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers in the fields of lipid biology, cell signaling, and drug discovery.
Introduction to Mead Acid
Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA). Unlike omega-3 and omega-6 fatty acids, Mead acid can be synthesized de novo by mammals from oleic acid.[1] Its presence in significant amounts in blood and tissues is a well-established biomarker for essential fatty acid deficiency (EFAD).[2][3] Under conditions of low dietary intake of linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), the enzymatic machinery that typically produces arachidonic acid (ARA) and eicosapentaenoic acid (EPA) acts on oleic acid to generate Mead acid.[4]
This compound is a stable isotope-labeled version of Mead acid, where deuterium atoms replace hydrogen atoms at specific positions. This labeling makes it a valuable tool in research, primarily as an internal standard for accurate quantification of endogenous Mead acid levels by mass spectrometry.[5] Furthermore, the substitution of hydrogen with deuterium at sites prone to oxidation can slow down lipid peroxidation due to the kinetic isotope effect. This property has led to growing interest in the therapeutic potential of deuterated PUFAs, including this compound, for diseases associated with oxidative stress.
Biosynthesis and Metabolism of Mead Acid
The synthesis of Mead acid from oleic acid involves a series of desaturation and elongation steps catalyzed by the same enzymes responsible for the metabolism of omega-3 and omega-6 fatty acids: Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5). Two primary pathways have been proposed for this conversion.
Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, analogous to the metabolism of arachidonic acid, leading to the formation of various bioactive eicosanoids. Notably, the 5-lipoxygenase (5-LOX) pathway converts Mead acid into 5-hydroxyeicosatrienoic acid (5-HETrE), which is further oxidized to 5-oxo-eicosatrienoic acid (5-oxo-ETrE).
Signaling Pathways
Figure 1: Proposed biosynthetic pathways of Mead acid from oleic acid.
Figure 2: Major metabolic pathways of Mead acid.
Figure 3: Signaling pathway of the OXE receptor activated by 5-oxo-ETrE.
Quantitative Data on Mead Acid
The concentration of Mead acid in tissues and plasma is a key indicator of essential fatty acid status. Below are tables summarizing quantitative data from various studies.
Table 1: Mead Acid Levels in Human Tissues and Plasma
| Sample Type | Condition | Mead Acid Concentration (% of total fatty acids) | Reference |
| Serum | Healthy Adults (18-33 years) | 0.24% | |
| Plasma | Healthy Adults | 0.16% | |
| Plasma | Neonatal, Umbilical Vein | 0.44% | |
| Blood Vessels | Neonatal, Umbilical Arteries | 2.4% | |
| Liver | Healthy Adults | 0.2% | |
| Liver | Neonatal | 0.4% | |
| Serum | Children with Food Allergies (Elevated Mead Acid) | ≥0.22% |
Table 2: Mead Acid Levels in Animal Models of Essential Fatty Acid Deficiency
| Animal Model | Tissue/Fluid | Condition | Mead Acid Level (% of total fatty acids) | Reference |
| Mouse | Serum | EFAD | 6.64% | |
| Mouse | Liver | EFAD | 1.55% | |
| Rat | Plasma | Fat-deficient diet | Dose-dependent increase | |
| Rat | Liver | Fat-deficient diet | Dose-dependent increase | |
| Rat | Spleen | Fat-deficient diet | Dose-dependent increase |
The Role of this compound in Mitigating Oxidative Stress and Ferroptosis
Polyunsaturated fatty acids are highly susceptible to lipid peroxidation, a key process in cellular damage and a driver of a specific form of regulated cell death called ferroptosis. The substitution of hydrogen with deuterium at the bis-allylic positions of PUFAs, as in this compound, significantly slows the rate of hydrogen abstraction, thereby inhibiting the initiation and propagation of lipid peroxidation.
Studies on various deuterated PUFAs have demonstrated their efficacy in protecting against oxidative stress and ferroptosis in a range of disease models, including neurodegenerative diseases and atherosclerosis. While specific studies on the therapeutic effects of this compound are still emerging, the established principles of deuteration suggest its potential to:
-
Reduce lipid peroxidation: By slowing the rate of oxidation, this compound can protect cell membranes from damage.
-
Inhibit ferroptosis: As lipid peroxidation is a key driver of ferroptosis, this compound is expected to have a protective effect against this form of cell death.
-
Modulate inflammatory signaling: By altering the profile of oxidized lipid mediators, this compound could influence inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Mead acid and this compound.
Quantification of Mead Acid by GC-MS
This protocol describes the extraction and analysis of total fatty acids from cultured cells, with this compound used as an internal standard.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol
-
1 N HCl
-
Iso-octane
-
This compound internal standard solution (in ethanol)
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: Harvest approximately 0.5 x 10^6 cells by centrifugation. Wash the cell pellet with PBS.
-
Internal Standard Spiking: Resuspend the cell pellet in 250 µL of PBS and add 100 µL of the this compound internal standard solution.
-
Lipid Extraction:
-
Add 500 µL of methanol and 25 µL of 1 N HCl to the cell suspension.
-
Add 1.5 mL of iso-octane to create a biphasic solution.
-
Vortex vigorously for 30 seconds and centrifuge at 3000 x g for 2 minutes to separate the phases.
-
Collect the upper iso-octane phase containing the free fatty acids.
-
Repeat the extraction with another 1.5 mL of iso-octane and combine the organic phases.
-
-
Derivatization:
-
Evaporate the solvent from the combined iso-octane extracts under a stream of nitrogen.
-
Add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried residue.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
Inject 1 µL into the GC-MS.
-
Use a suitable GC temperature program to separate the fatty acid PFB esters.
-
Operate the mass spectrometer in negative ion chemical ionization (NCI) mode for sensitive detection.
-
Quantify Mead acid by comparing the peak area of the endogenous compound to that of the this compound internal standard.
-
Figure 4: Workflow for the quantification of Mead acid by GC-MS.
Analysis of Mead Acid Metabolites by LC-MS/MS
This protocol outlines a method for the analysis of eicosanoids, including Mead acid-derived metabolites like 5-HETrE, from biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Deuterated internal standards for relevant eicosanoids (e.g., 5-HETE-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile (ACN)
-
Formic acid or acetic acid
-
Ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw the biological sample on ice.
-
Add a solution of deuterated internal standards.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interfering substances.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for each eicosanoid of interest.
-
Figure 5: Workflow for the analysis of eicosanoids by LC-MS/MS.
siRNA-mediated Knockdown of FADS1/FADS2
This protocol describes a general procedure for reducing the expression of FADS1 or FADS2 in cultured cells to study their role in Mead acid biosynthesis.
Materials:
-
Cultured cells
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with serum
-
siRNA targeting FADS1 or FADS2, and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
siRNA transfection medium (e.g., Opti-MEM)
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Incubate overnight until cells are 60-80% confluent.
-
siRNA-Lipid Complex Formation:
-
Solution A: Dilute the desired amount of siRNA (e.g., 20-80 pmols) into 100 µL of siRNA transfection medium.
-
Solution B: Dilute the appropriate amount of transfection reagent (e.g., 2-8 µL) into 100 µL of siRNA transfection medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes.
-
-
Transfection:
-
Wash the cells once with 2 mL of siRNA transfection medium.
-
Aspirate the medium.
-
Add 0.8 mL of siRNA transfection medium to the siRNA-lipid complex mixture.
-
Add the entire volume to the well.
-
-
Incubation and Analysis:
-
Incubate the cells for 5-7 hours at 37°C.
-
Add 1 mL of normal growth medium containing 2x serum and antibiotics.
-
Incubate for an additional 24-72 hours.
-
Harvest the cells for analysis of gene knockdown (by qPCR or Western blot) and fatty acid composition (by GC-MS).
-
Figure 6: General workflow for siRNA-mediated gene knockdown.
Conclusion
Mead acid and its deuterated form, this compound, are important molecules in the study of fatty acid metabolism and cellular signaling. As a biomarker for essential fatty acid deficiency, Mead acid provides valuable diagnostic information. Its metabolism into bioactive eicosanoids that signal through receptors like OXER1 implicates it in inflammatory processes. The unique properties of this compound, particularly its resistance to oxidation, open up new avenues for research into its therapeutic potential for diseases characterized by oxidative stress and ferroptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of Mead acid and this compound in cellular physiology and pathology.
References
An In-depth Technical Guide to Mead Acid Metabolism in Different Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mead acid metabolism in various cell culture models. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this unique n-9 polyunsaturated fatty acid (PUFA). This document details the synthesis, degradation, and signaling roles of Mead acid, presents quantitative data across different cell lines, and provides detailed experimental protocols.
Introduction to Mead Acid
Mead acid (20:3n-9), or 5,8,11-eicosatrienoic acid, is an endogenous PUFA that is synthesized from oleic acid.[1][2] Unlike the essential fatty acids (EFAs) linoleic acid (LA, 18:2n-6) and alpha-linolenic acid (ALA, 18:3n-3), Mead acid can be produced de novo by mammals.[3][4] Its presence in tissues and cells is often considered a biomarker for EFA deficiency (EFAD).[1] Under conditions of low EFA availability, the enzymatic machinery that typically processes n-6 and n-3 PUFAs will instead utilize oleic acid as a substrate, leading to the synthesis of Mead acid.
Recent research has highlighted that Mead acid is not merely a marker of a deficiency state but is an active signaling molecule with diverse physiological and pathological roles, including in inflammation and cancer. Understanding its metabolism in controlled in vitro systems is crucial for elucidating its mechanisms of action and exploring its therapeutic potential.
Biosynthesis and Degradation of Mead Acid
The metabolic pathways of Mead acid involve its synthesis from oleic acid via a series of desaturation and elongation steps, and its subsequent conversion into various bioactive lipid mediators.
Biosynthesis of Mead Acid
The synthesis of Mead acid from oleic acid is catalyzed by the same enzymes responsible for the metabolism of essential fatty acids: fatty acid desaturase (FADS) and elongase of very long-chain fatty acids (ELOVL) enzymes. Two primary pathways have been proposed for the conversion of oleic acid to Mead acid in cultured cells such as NIH3T3 and Hepa1-6.
-
Pathway 1: 18:1n-9 (Oleic acid) → (FADS2) → 18:2n-9 → (ELOVL5) → 20:2n-9 → (FADS1) → 20:3n-9 (Mead acid)
-
Pathway 2: 18:1n-9 (Oleic acid) → (ELOVL5) → 20:1n-9 → (FADS2) → 20:2n-9 → (FADS1) → 20:3n-9 (Mead acid)
The key rate-limiting enzyme in this process is Δ6-desaturase (FADS2), which exhibits a much higher affinity for LA and ALA than for oleic acid. Consequently, in the presence of sufficient essential fatty acids, Mead acid synthesis is suppressed.
Degradation and Metabolism of Mead Acid
Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoid-like signaling molecules.
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway is a major route for Mead acid metabolism. 5-LOX converts Mead acid into 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which is then further metabolized to leukotriene A3 (LTA3). LTA3 can be converted to leukotriene C3 (LTC3) and subsequently to LTD3 and LTE3. LTA3 is a poor substrate for LTA4 hydrolase, which may lead to an inhibition of the formation of LTB4-like molecules.
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize Mead acid, although at a slower rate compared to arachidonic acid. Unlike the conversion of arachidonic acid to prostaglandins with a five-membered ring, COX enzymes convert Mead acid primarily to acyclic hydroxy fatty acids, such as 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE).
Quantitative Data on Mead Acid in Cell Cultures
The levels of Mead acid can vary significantly between different cell lines, largely depending on the culture conditions and the inherent metabolic characteristics of the cells. Many cultured cells, when grown in standard media with fetal bovine serum (FBS), exist in a state of EFA deficiency, leading to the production of Mead acid.
| Cell Line | Cell Type | Mead Acid Level (% of total fatty acids) | Reference |
| NIH3T3 | Mouse Fibroblast | Significant levels reported | |
| Hepa1-6 | Mouse Hepatoma | Significant levels reported | |
| KPL-1 | Human Breast Cancer | Not specified, but inhibits growth | |
| MCF-7 | Human Breast Cancer | Not specified, affected by ETA | |
| T-24 | Human Bladder Cancer | Not specified, affected by ETA | |
| HRT-18 | Human Colon Cancer | Not specified, affected by ETA | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Increased in EFAD and with TNFα treatment | |
| HSDM1C1 (EFD-1) | Mouse Fibrosarcoma (EFAD variant) | Depleted of arachidonate, produces MA |
Note: "Significant levels" indicates that the referenced study reported the presence of Mead acid as a notable finding, though specific percentages were not always provided in the abstract.
Experimental Protocols
Induction of Essential Fatty Acid Deficiency (EFAD) in Cell Culture
To study the endogenous synthesis of Mead acid, it is often necessary to induce a state of EFAD in cultured cells.
Protocol:
-
Cell Seeding: Plate cells at a desired density in their standard growth medium containing fetal bovine serum (FBS).
-
Adaptation: Allow cells to attach and grow for 24 hours.
-
EFAD Induction: Replace the standard medium with a medium containing delipidated FBS. This can be prepared by solvent extraction of the serum or by using commercially available delipidated serum.
-
Culture Period: Culture the cells in the delipidated medium for a period of 1 to 2 weeks. The emergence of Mead acid and a decrease in linoleic and arachidonic acids can be monitored over time.
-
Cell Maintenance: Change the medium every 2-3 days. Note that prolonged culture in EFAD conditions can lead to cell death.
Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from cultured cells.
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization or scraping, followed by centrifugation to obtain a cell pellet. Wash the pellet with phosphate-buffered saline (PBS).
-
Lipid Extraction:
-
Resuspend the cell pellet (e.g., 0.1 x 10^6 cells) in 200 µl of PBS.
-
Add 500 µl of ice-cold methanol and 250 µl of dichloromethane.
-
Vortex for 2 minutes.
-
To create a biphasic solution, add 250 µl of dichloromethane and 250 µl of water.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Repeat the extraction and pool the organic layers.
-
-
Saponification and Methylation (FAME Preparation):
-
Dry the lipid extract under a stream of nitrogen.
-
To the dried extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 50°C overnight or 75-80°C for 1 hour.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.
-
-
GC-MS Analysis:
-
Inject 1 µl of the FAME-containing hexane solution into the GC-MS.
-
Use a suitable capillary column (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness).
-
Employ a temperature program to separate the FAMEs. For example: initial hold at 80°C for 1 min, ramp to 150°C at 20°C/min, hold for 15 min, ramp to 240°C at 10°C/min, and a final hold at 240°C for 2 min.
-
Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards.
-
siRNA-Mediated Knockdown of FADS and ELOVL Genes
To elucidate the specific roles of enzymes in Mead acid synthesis, siRNA can be used to knockdown the expression of genes such as FADS1, FADS2, and ELOVL5.
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmols of the target siRNA (e.g., for FADS2 or ELOVL5) in 100 µl of serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute a transfection reagent (e.g., Oligofectamine or Lipofectamine) in 100 µl of serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-transfection:
-
Add complete growth medium (with serum) to the cells.
-
Incubate for 24-72 hours before harvesting the cells for analysis (e.g., fatty acid profiling by GC-MS or gene expression analysis by qRT-PCR).
-
Signaling Pathways Involving Mead Acid
Mead acid and its metabolites can modulate various signaling pathways, impacting cellular processes such as proliferation, inflammation, and angiogenesis.
Inhibition of VEGF Signaling in Breast Cancer Cells
In the KPL-1 human breast cancer cell line, Mead acid has been shown to suppress cell growth by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. This appears to occur through an autocrine mechanism where Mead acid treatment leads to a decrease in the levels of VEGF receptors (VEGFR1 and VEGFR2) on the cancer cells.
Conclusion
The study of Mead acid metabolism in cell cultures provides a powerful platform to dissect its complex roles in health and disease. As highlighted in this guide, the synthesis and degradation of Mead acid are intricately linked to the overall fatty acid milieu of the cell. The ability to manipulate these pathways in vitro, coupled with precise analytical techniques, will continue to be instrumental in uncovering the full spectrum of Mead acid's biological functions and its potential as a therapeutic target or agent. This document serves as a foundational resource for researchers embarking on the investigation of this fascinating and increasingly important lipid molecule.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell membrane fatty acid composition differs between normal and malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS protocol for Mead acid-d6 quantification
An LC-MS/MS-based stable isotope dilution method provides a highly sensitive and specific approach for the quantification of Mead acid, a key biomarker for essential fatty acid deficiency. This application note details a complete protocol for the analysis of Mead acid in human plasma, utilizing Mead acid-d6 as an internal standard to ensure accuracy and precision.
Introduction
Mead acid (cis-5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid. Under normal physiological conditions, its levels are typically low. However, in states of essential fatty acid deficiency (EFAD), the biosynthesis of Mead acid from oleic acid is upregulated, making it a reliable biomarker for this condition.[1][2][3] Accurate quantification of Mead acid is crucial for nutritional assessment and in clinical research, particularly for patients with intestinal malabsorption or those on long-term parenteral nutrition.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for bioanalysis due to its high sensitivity, specificity, and throughput.[5] This protocol employs a stable isotope-labeled internal standard, this compound, which co-elutes with the endogenous analyte and compensates for variations in sample preparation and matrix effects, leading to robust and reliable quantification.
Principle
The method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard (this compound) is added to the plasma samples before processing. The samples undergo protein precipitation and liquid-liquid extraction to isolate the fatty acids. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the endogenous Mead acid to the this compound internal standard and comparing it against a calibration curve prepared with known concentrations of the non-labeled standard.
Mead Acid Biosynthesis and Metabolism
Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps catalyzed by the same enzymes responsible for metabolizing essential fatty acids like linoleic acid and α-linolenic acid. In EFAD, the reduced competition from omega-3 and omega-6 pathways allows for increased conversion of oleic acid to Mead acid. Once formed, Mead acid can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various inflammatory mediators.
Caption: Biosynthetic pathway of Mead acid from oleic acid.
Experimental Protocol
Materials and Reagents
-
Mead Acid (≥98% purity), Cayman Chemical or equivalent.
-
This compound (≥98% purity), Cayman Chemical or equivalent.
-
LC-MS Grade Methanol, Acetonitrile, and Water.
-
Formic Acid (≥99%).
-
Hexane (HPLC Grade).
-
Human Plasma (K2-EDTA).
-
1.5 mL Polypropylene microcentrifuge tubes.
-
Calibrated pipettes and sterile tips.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mead acid and this compound in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the Mead acid primary stock with methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock with methanol.
-
Calibration Curve Standards: Serially dilute the working standard solution with methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
The following procedure is for the extraction of free fatty acids from plasma.
-
Thawing: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
Aliquoting: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound IS spiking solution to all tubes (except blank).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Acidification & Extraction: Transfer the supernatant to a new tube. Add 50 µL of 0.1% formic acid. Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Methanol:Water). Vortex, and transfer to an autosampler vial for analysis.
Caption: Experimental workflow for Mead acid quantification.
LC-MS/MS Conditions
The following tables summarize the instrumental parameters for the analysis.
| Table 1: Liquid Chromatography Parameters | |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 80% B to 98% B over 5 min, hold for 2 min, return to initial |
| Table 2: Mass Spectrometry Parameters | |
| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 450°C |
| Capillary Voltage | -3.5 kV |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Table 3: MRM Transitions and Parameters | |
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Mead Acid | 305.5 | 261.5 (Loss of CO₂) | 50 | -15 |
| this compound | 311.5 | 267.5 (Loss of CO₂) | 50 | -15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Expected Performance
A calibration curve is constructed by plotting the peak area ratio of Mead acid to this compound against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used for fitting. The concentration of Mead acid in unknown samples is then calculated from this curve.
| Table 4: Typical Method Performance Characteristics | |
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | Minimal due to IS |
| Recovery | > 80% |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of Mead acid in human plasma using its deuterated stable isotope as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings, enabling accurate assessment of essential fatty acid status.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Mead acid - Wikipedia [en.wikipedia.org]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mead Acid-d6 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (5,8,11-eicosatrienoic acid) is a non-essential, omega-9 fatty acid that accumulates in tissues during states of essential fatty acid deficiency (EFAD). Its quantification in biological samples is a critical diagnostic marker for EFAD. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids. To ensure accuracy and precision in these measurements, the use of a stable isotope-labeled internal standard is paramount. Mead acid-d6, a deuterated form of Mead acid, serves as an ideal internal standard for this purpose. It co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Mead acid in biological samples by GC-MS.
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Fatty Acid Methyl Esters | 5 - 20,000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Recovery) |
| Fatty Acid Methyl Esters | Low QC | < 10 | < 10 | 85 - 115 |
| Mid QC | < 10 | < 10 | 85 - 115 | |
| High QC | < 10 | < 10 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Fatty Acid Methyl Esters | 0.5 - 5 | 1 - 15 |
Table 4: Recovery
| Analyte | Matrix | Extraction Recovery (%) |
| Fatty Acid Methyl Esters | Plasma | > 85 |
| Tissue Homogenate | > 80 |
Experimental Protocols
This section outlines a detailed protocol for the extraction, derivatization, and GC-MS analysis of Mead acid from biological samples using this compound as an internal standard.
Materials and Reagents
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
This compound internal standard solution (concentration to be optimized)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas
Sample Preparation and Lipid Extraction
-
Sample Aliquoting: To a glass tube, add a known volume or weight of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous Mead acid concentration.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification and Transesterification:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids and form sodium salts of the fatty acids.
-
Cool the sample to room temperature.
-
-
Methylation:
-
Add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.
-
Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new glass vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min and hold for 3 minutes.
-
Ramp to 320°C at 20°C/min and hold for 12 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.
-
Ions to Monitor for Mead Acid Methyl Ester (C21H36O2, MW: 320.5): Monitor the molecular ion (m/z 320) and characteristic fragment ions.
-
Ions to Monitor for this compound Methyl Ester: Monitor the molecular ion (m/z 326) and corresponding fragment ions.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected ions of both Mead acid methyl ester and this compound methyl ester.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Mead acid and a constant concentration of this compound. Process these standards in the same manner as the samples.
-
Ratio Calculation: Calculate the ratio of the peak area of the Mead acid methyl ester to the peak area of the this compound methyl ester for each calibrator and sample.
-
Quantification: Plot the peak area ratio against the concentration of the Mead acid calibrators to generate a calibration curve. Determine the concentration of Mead acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Pathways and Workflows
Biosynthesis of Mead Acid
In a state of essential fatty acid deficiency, the synthesis of arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid) is reduced. This leads to an increased metabolism of oleic acid (an omega-9 fatty acid) to produce Mead acid. The following diagram illustrates the primary biosynthetic pathway of Mead acid from oleic acid.
Caption: Biosynthetic pathway of Mead acid from oleic acid.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the key steps in the experimental workflow for the quantification of Mead acid using this compound as an internal standard.
Caption: Experimental workflow for Mead acid analysis by GC-MS.
Application Note: Quantitative Analysis of Polyunsaturated Fatty Acids in Biological Samples Using Mead Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyunsaturated fatty acids (PUFAs) are essential lipids that play crucial roles in numerous physiological and pathological processes, including inflammation, cardiovascular health, and neurological function. Accurate quantification of PUFAs in biological matrices is critical for understanding their metabolic pathways and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of a panel of PUFAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Mead acid-d6 as an internal standard.
Mead acid (20:3, n-9) is an omega-9 fatty acid that is synthesized endogenously from oleic acid, particularly in cases of essential fatty acid deficiency.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for the quantification of PUFAs. As it is structurally similar to other C20 fatty acids but isotopically distinct, it can effectively compensate for variations in sample preparation and instrument response, ensuring high accuracy and precision in the analytical results.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of PUFAs in biological samples such as plasma or serum.
Sample Preparation
A robust sample preparation protocol is essential to extract PUFAs from the complex biological matrix and minimize interferences.
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
This compound internal standard solution (in ethanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): See Table 1 for specific transitions.
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
Quantitative Data
The following table summarizes the representative MRM transitions and retention times for a panel of PUFAs using the described method. These values may require optimization based on the specific LC-MS/MS system used.
Table 1: Representative Quantitative Data for PUFA Analysis
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Internal Standard | |||||||
| This compound | MA-d6 | 311.3 | 267.3 | 12 | ~9.5 | - | - |
| Omega-3 PUFAs | |||||||
| Alpha-Linolenic Acid | ALA | 277.2 | 277.2 | 5 | ~10.2 | 0.5 | 1.5 |
| Eicosapentaenoic Acid | EPA | 301.2 | 257.2 | 10 | ~8.9 | 0.2 | 0.6 |
| Docosahexaenoic Acid | DHA | 327.2 | 283.2 | 12 | ~8.1 | 0.2 | 0.7 |
| Omega-6 PUFAs | |||||||
| Linoleic Acid | LA | 279.2 | 279.2 | 5 | ~10.5 | 0.5 | 1.5 |
| Gamma-Linolenic Acid | GLA | 277.2 | 277.2 | 5 | ~10.1 | 0.5 | 1.5 |
| Arachidonic Acid | AA | 303.2 | 259.2 | 10 | ~9.2 | 0.2 | 0.5 |
| Adrenic Acid | AdA | 331.2 | 287.2 | 12 | ~8.4 | 0.3 | 0.9 |
| Omega-9 PUFAs | |||||||
| Oleic Acid | OA | 281.2 | 281.2 | 5 | ~11.0 | 0.6 | 1.8 |
| Mead Acid | MA | 305.2 | 261.2 | 12 | ~9.6 | 0.3 | 1.0 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and may vary depending on the matrix and instrument sensitivity.
Visualizations
PUFA Metabolic Pathway
The following diagram illustrates the key metabolic pathways of omega-3 and omega-6 fatty acids, highlighting the enzymatic steps involved in their synthesis.
References
Application of Mead Acid-d6 in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that is endogenously synthesized from oleic acid. Under conditions of essential fatty acid (EFA) deficiency, the biosynthesis of Mead acid is significantly upregulated, making it a key biomarker for this nutritional state.[1] Mead acid-d6 is a deuterium-labeled stable isotope of Mead acid that serves as a powerful tracer for investigating lipid metabolism and metabolic flux. By introducing this compound into biological systems, researchers can track its incorporation into various lipid species, follow its metabolic conversion, and quantify the flux through specific metabolic pathways. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.
Core Concepts in this compound Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes like this compound allows for the quantitative study of the rates of metabolic reactions. The core principle involves introducing the labeled substrate (this compound) into a biological system (cell culture or animal model) and monitoring the appearance of the deuterium label in downstream metabolites over time. This is typically achieved using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), which can differentiate between the labeled and unlabeled isotopologues of a molecule based on their mass-to-charge ratio.
Applications in Research and Drug Development
-
Understanding Essential Fatty Acid Deficiency: Tracing the metabolism of this compound can provide insights into the biochemical adaptations that occur during EFA deficiency.
-
Investigating Lipid Metabolism in Disease: The metabolism of polyunsaturated fatty acids is often altered in diseases such as cancer, inflammatory disorders, and metabolic syndrome. This compound can be used to probe these alterations.
-
Drug Discovery and Development: The effect of novel therapeutic agents on fatty acid metabolism can be assessed by monitoring changes in the flux of this compound through various pathways.
-
Studying Enzyme Activity: The activity of enzymes involved in fatty acid elongation and desaturation can be investigated by tracking the conversion of this compound to its downstream metabolites.
Signaling and Metabolic Pathways
Biosynthesis of Mead Acid
Mead acid is synthesized from oleic acid through a series of desaturation and elongation reactions. Two primary pathways have been identified, both utilizing the same set of enzymes: Fatty Acid Desaturase 1 (Fads1), Fatty Acid Desaturase 2 (Fads2), and Elongation of very long chain fatty acids protein 5 (Elovl5).[1]
References
Application Notes and Protocols for Mead Acid-d6 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (20:3n-9) is an omega-9 polyunsaturated fatty acid that is endogenously synthesized from oleic acid, particularly during states of essential fatty acid (EFA) deficiency. Its levels in tissues and blood are often used as a biomarker for EFA status. Mead acid is also a substrate for cyclooxygenases and lipoxygenases, leading to the formation of various eicosanoids that can modulate inflammatory pathways. The use of deuterated Mead acid (Mead acid-d6) in animal studies allows for the precise tracing of its metabolic fate and its contribution to various lipid pools and signaling pathways, without altering its fundamental biochemical properties.
These application notes provide detailed protocols for the administration of this compound in rodent models, along with methods for sample collection and analysis to investigate its pharmacokinetics and metabolic effects.
Signaling Pathways Involving Mead Acid
Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also responsible for the metabolism of arachidonic acid. This metabolic competition is a key aspect of its biological activity. The resulting products, such as hydroxyeicosatrienoic acids (HETrEs) and leukotrienes, can have pro- or anti-inflammatory effects depending on the specific cellular context.
Caption: Metabolic pathway of Mead acid and its deuterated tracer.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil, or a solution of 0.5% carboxymethylcellulose)
-
Glass vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired concentration of this compound based on the target dose and the volume to be administered.
-
In a sterile glass vial, add the calculated amount of this compound.
-
Add the appropriate volume of the chosen vehicle.
-
Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved or forms a stable suspension.
-
For suspensions, sonication for 5-10 minutes may be necessary to ensure homogeneity.
-
Prepare fresh dosing solutions daily to prevent degradation.
Administration of this compound to Rodents
Three common methods for administering fatty acids to rodents are oral gavage, intraperitoneal injection, and dietary supplementation. The choice of method depends on the experimental goals, such as studying absorption and metabolism (oral gavage), direct systemic delivery (intraperitoneal injection), or long-term effects (dietary supplementation).
a) Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Animal gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Fill a syringe with the appropriate volume of the this compound solution and attach the gavage needle.
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the needle into the esophagus.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly dispense the solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
b) Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound dosing solution (ensure sterility and use a vehicle suitable for injection)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Protocol:
-
Weigh the animal to calculate the injection volume.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or fluid is drawn back, indicating incorrect placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
c) Dietary Supplementation
Protocol:
-
Calculate the amount of this compound needed to achieve the desired dietary concentration (e.g., % of total fatty acids or mg/kg of diet).
-
Thoroughly mix the this compound with the powdered rodent chow. A small amount of a suitable oil can be used to aid in even distribution.
-
Pellet the chow or provide it in a feeder that minimizes spillage.
-
Provide the supplemented diet to the animals ad libitum.
-
Ensure fresh supplemented diet is provided regularly.
Sample Collection and Processing
a) Blood Collection
Materials:
-
Collection tubes (e.g., EDTA-coated for plasma, serum separator tubes for serum)
-
Lancets or needles for blood collection (tail vein, saphenous vein, or cardiac puncture for terminal studies)
-
Centrifuge
Protocol:
-
Collect blood at predetermined time points post-administration.
-
For plasma, collect blood in EDTA-coated tubes and centrifuge at 1500-2000 x g for 15 minutes at 4°C.
-
For serum, collect blood in serum separator tubes, allow to clot at room temperature for 30 minutes, and then centrifuge as above.
-
Carefully collect the supernatant (plasma or serum) and store at -80°C until analysis.
b) Tissue Harvesting
Protocol:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Immediately dissect the tissues of interest (e.g., liver, adipose tissue, brain, heart).
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and snap-freeze in liquid nitrogen.
-
Store the frozen tissues at -80°C until lipid extraction.
Lipid Extraction and Analysis
a) Lipid Extraction (Folch Method)
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Protocol:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis.
b) Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This method is used to determine the incorporation of this compound into different lipid fractions.
Protocol:
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification (e.g., using methanolic HCl or BF3-methanol).
-
Analyze the FAMEs by GC-MS.
-
Monitor for the mass-to-charge ratios corresponding to both endogenous Mead acid and this compound to quantify the incorporation of the deuterated tracer.
c) Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
LC-MS allows for a more comprehensive analysis of the lipid species into which this compound is incorporated.
Protocol:
-
Separate the lipid classes from the total lipid extract using liquid chromatography.
-
Analyze the eluting lipids by mass spectrometry to identify and quantify the different lipid molecular species containing this compound.
Experimental Workflow Diagram
Caption: General workflow for this compound animal studies.
Data Presentation
Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.
Table 1: Recommended Dosage Ranges for this compound Administration in Rodents
| Administration Route | Dosage Range (mg/kg body weight) | Frequency |
| Oral Gavage | 10 - 100 | Single dose or daily for a set period |
| Intraperitoneal Injection | 5 - 50 | Single dose or every other day |
| Dietary Supplementation | 0.1% - 1% of total diet (w/w) | Ad libitum over the study duration |
Table 2: Example of this compound Incorporation into Liver Phospholipids (Hypothetical Data)
| Time Post-Administration (hours) | This compound in Phosphatidylcholine (nmol/g tissue) | This compound in Phosphatidylethanolamine (nmol/g tissue) |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 4 | 15.8 ± 2.1 | 8.9 ± 1.2 |
| 12 | 25.3 ± 3.5 | 18.7 ± 2.5 |
| 24 | 18.1 ± 2.9 | 12.4 ± 1.8 |
| 48 | 9.7 ± 1.5 | 6.3 ± 0.9 |
Data are presented as mean ± standard deviation (n=6 animals per group).
Conclusion
The use of deuterated this compound is a powerful tool for investigating the in vivo metabolism and biological roles of this important omega-9 fatty acid. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from the preparation and administration of the tracer to the analysis of its incorporation into various lipid species. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of lipid metabolism in health and disease.
Application Notes and Protocols for the Derivatization of Mead Acid-d6 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (20:3, n-9) is an omega-9 polyunsaturated fatty acid that becomes elevated in states of essential fatty acid deficiency. Its deuterated analog, Mead acid-d6, is a crucial internal standard for the accurate quantification of endogenous Mead acid and other related fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS). Proper sample preparation, particularly derivatization, is paramount for achieving the volatility and thermal stability required for GC-MS analysis. This document provides detailed protocols for two common and effective derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Derivatization Methods: An Overview
Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the propensity of the polar carboxyl group to cause peak tailing and adsorption within the analytical system[1]. Derivatization chemically modifies the carboxyl group to create a more volatile and less polar derivative.
-
Esterification (FAME Synthesis): This is the most common method for fatty acid analysis. It involves converting the carboxylic acid to its corresponding methyl ester. Reagents like boron trifluoride (BF₃) in methanol are highly effective for this transformation[1][2]. FAMEs are stable and provide excellent chromatographic resolution.
-
Silylation (TMS Ester Synthesis): This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are potent and widely used. Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls and amines.
Quantitative Comparison of Derivatization Methods
The choice of derivatization method can influence recovery, reproducibility, and overall quantitative performance. While specific comparative data for this compound is limited, the following table summarizes representative quantitative data for the derivatization of polyunsaturated fatty acids (PUFAs) using methods analogous to those described in this note.
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) | Key Considerations |
| Derivatization Efficiency/Recovery | Generally high, but can be variable for PUFAs depending on reaction conditions. Some studies show BF₃ treatment results in a higher release of unsaturated fatty acids from complex lipids. | High recovery rates are achievable. One study comparing TMS-diazomethane (another methylating agent) to a KOCH₃/HCl method showed the TMS method had higher recovery values (90-106%) for unsaturated fatty acids compared to the acid-catalyzed method (84-112%). | Efficiency for both methods is highly dependent on the absence of water and the optimization of reaction time and temperature. |
| Reproducibility (RSD) | Good reproducibility can be achieved with optimized protocols. | Generally offers good to excellent reproducibility. The aforementioned comparative study showed RSDs of less than 4% (intraday) and 6% (interday) for the TMS method. | Automation and consistent sample handling are key to high reproducibility for both methods. |
| Limit of Detection (LOD) | Dependent on the GC-MS system, but generally in the low pg to fg range on-column for FAMEs. | Comparable to FAMEs, with LODs also in the low pg to fg range, depending on the instrumentation. | The choice of ionization mode (e.g., EI vs. CI) can significantly impact sensitivity for both derivatives. |
| Stability of Derivative | FAMEs are generally very stable under appropriate storage conditions (e.g., in a nonpolar solvent at -20°C). | TMS esters are more susceptible to hydrolysis and have limited stability; analysis within a week is recommended. | Proper sample handling and storage are critical for TMS derivatives to prevent degradation. |
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol
This protocol describes the conversion of this compound to its methyl ester using a 14% BF₃-methanol solution.
Materials:
-
Dried sample containing this compound
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Place the dried lipid extract or a known amount of this compound standard into a screw-capped glass tube. Ensure the sample is free of water, as it can interfere with the reaction.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the sample tube.
-
Reaction: Tightly cap the tube and heat at 80-100°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific sample matrices.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Phase Separation: Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5-10 minutes to facilitate phase separation.
-
Collection and Drying: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Transfer the dried hexane extract to a GC vial.
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester using BSTFA
This protocol details the derivatization of this compound to its TMS ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample into a GC vial. It is critical that the sample and solvent are anhydrous, as silylating reagents are highly sensitive to moisture.
-
Reagent Addition: Add an appropriate volume of anhydrous solvent (e.g., 100 µL) to dissolve the sample. Then, add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Reaction: Tightly cap the vial and vortex for approximately 10-30 seconds. Heat the vial at 60-80°C for 30-60 minutes.
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample can be injected directly or diluted with an appropriate solvent (e.g., dichloromethane) if necessary.
-
Analysis: The sample is now ready for GC-MS analysis. Due to the limited stability of TMS derivatives, it is recommended to analyze the samples as soon as possible after preparation.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of this compound derivatives. These may require optimization based on the specific instrument and column used.
| Parameter | FAME Derivative | TMS Derivative |
| GC Column | Polar capillary column (e.g., DB-WAX, Rt-2560, SP-2560) | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) |
| Injector Temp. | 250 °C | 250 - 280 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Example: 100°C hold for 2 min, ramp to 240°C at 3-5°C/min, hold for 10-15 min | Example: 80°C hold for 2 min, ramp to 280°C at 10-15°C/min, hold for 5-10 min |
| MS Transfer Line | 250 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Based on the mass spectrum of this compound methyl ester | Based on the mass spectrum of this compound TMS ester (characteristic ions often include [M-15]⁺ and m/z 73) |
Visualized Workflows and Comparisons
Caption: Workflow for this compound Analysis.
Caption: Comparison of Derivatization Methods.
References
Application Notes and Protocols: Mead Acid-d6 as a Tracer for In Vivo Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, is endogenously synthesized from oleic acid.[1][2] Its levels in blood and tissues are typically low but increase significantly during states of essential fatty acid deficiency (EFAD), making it a key biomarker for this condition.[1][3] Beyond its role as an EFAD marker, Mead acid and its metabolites are involved in various physiological and pathological processes, including inflammation.[4] The study of Mead acid metabolism is crucial for understanding its role in health and disease.
Stable isotope-labeled tracers, such as Mead acid-d6, are powerful tools for investigating fatty acid metabolism in vivo. The incorporation of deuterium atoms allows for the differentiation of the tracer from the endogenous pool of the fatty acid, enabling precise tracking and quantification of its metabolic fate. These tracers can be used to elucidate metabolic pathways, measure fatty acid uptake and oxidation, and assess the production of lipid mediators.
This document provides detailed application notes and protocols for the use of this compound as a tracer for in vivo fatty acid metabolism studies.
Key Applications
-
Elucidation of Mead Acid Metabolic Pathways: Tracing the conversion of this compound into its various downstream metabolites.
-
Quantification of Fatty Acid Kinetics: Measuring the rate of appearance, disappearance, and turnover of Mead acid in different tissues.
-
Investigation of Disease Models: Studying alterations in Mead acid metabolism in models of EFAD, inflammation, cancer, and other conditions.
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of Mead acid and its derivatives.
Experimental Protocols
The following protocols are generalized from in vivo studies using deuterated fatty acid tracers and can be adapted for this compound.
Protocol 1: In Vivo Administration and Sample Collection in a Rodent Model
Objective: To administer this compound to rodents and collect relevant biological samples for analysis.
Materials:
-
This compound (appropriate formulation for in vivo administration, e.g., complexed to bovine serum albumin)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated tubes for plasma)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Tracer Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection, or intraperitoneal injection). The dosage and route will depend on the specific research question.
-
For oral administration, the tracer can be mixed with a small amount of a palatable vehicle.
-
For intravenous administration, the tracer should be formulated in a sterile, biocompatible solution.
-
-
Time-Course Study: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours) to determine the pharmacokinetic profile of this compound.
-
Tissue Harvest:
-
At the end of the experiment, anesthetize the animal.
-
Collect a final blood sample via cardiac puncture.
-
Perfuse the animal with saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, adipose tissue, brain, heart).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Lipid Extraction and Sample Preparation
Objective: To extract total lipids from plasma and tissues for subsequent analysis.
Materials:
-
Chloroform
-
Methanol
-
Internal standard (e.g., a non-endogenous deuterated fatty acid)
-
Centrifuge
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Homogenization: Homogenize frozen tissue samples in a suitable solvent.
-
Lipid Extraction (Folch Method):
-
To the homogenate or plasma sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Add the internal standard.
-
Vortex thoroughly and incubate at room temperature.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Isolation of Lipid Fraction: Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Derivatization (for GC-MS analysis):
-
Resuspend the dried lipid extract in a derivatizing agent (e.g., BF3-methanol or trimethylsilyldiazomethane) to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Incubate at the recommended temperature and time for the specific derivatizing agent.
-
Dry the sample again under nitrogen.
-
Reconstitute in a solvent suitable for the analytical instrument (e.g., hexane for GC-MS).
-
Protocol 3: Quantitative Analysis by Mass Spectrometry
Objective: To quantify this compound and its metabolites using mass spectrometry.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure:
-
Method Development: Develop a sensitive and specific method for the detection and quantification of this compound and its expected metabolites. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., selection of precursor and product ions for selected reaction monitoring - SRM).
-
Standard Curve Generation: Prepare a series of standard solutions with known concentrations of this compound and non-labeled Mead acid to generate a standard curve for absolute quantification.
-
Sample Analysis: Inject the prepared samples into the GC-MS or LC-MS/MS system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its metabolites based on their retention times and mass-to-charge ratios.
-
Quantify the amount of each analyte by comparing the peak areas to the standard curve and normalizing to the internal standard.
-
Calculate the enrichment of the deuterated tracer in different lipid pools.
-
Data Presentation
Quantitative data from in vivo tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Time (hours) | This compound Concentration (ng/mL) |
| 0 | Below Limit of Detection |
| 1 | 150.2 ± 12.5 |
| 4 | 85.7 ± 9.1 |
| 8 | 42.1 ± 5.8 |
| 24 | 10.5 ± 2.3 |
Data are presented as mean ± standard deviation (n=6 per time point). This is example data and does not reflect actual experimental results.
Table 2: Tissue Distribution of this compound 24 hours Post-Administration
| Tissue | This compound Concentration (ng/g tissue) |
| Liver | 250.6 ± 25.3 |
| Adipose Tissue (Epididymal) | 180.9 ± 18.7 |
| Brain | 35.2 ± 4.1 |
| Heart | 55.8 ± 6.9 |
Data are presented as mean ± standard deviation (n=6). This is example data and does not reflect actual experimental results.
Visualization of Pathways and Workflows
Mead Acid Biosynthesis Pathways
In mammals, Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps. Two primary pathways have been proposed.
Caption: Biosynthesis pathways of Mead acid from oleic acid.
Experimental Workflow for In Vivo this compound Tracer Study
The following diagram illustrates the overall workflow for an in vivo study using this compound.
Caption: Workflow for in vivo fatty acid metabolism study.
Metabolism of Mead Acid to Bioactive Lipid Mediators
Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids.
Caption: Major metabolic pathways of Mead acid.
Conclusion
This compound is a valuable tool for researchers studying fatty acid metabolism in vivo. By employing the protocols and analytical methods outlined in these application notes, scientists can gain deeper insights into the metabolic fate of Mead acid and its role in various physiological and pathological states. The use of stable isotope tracers, coupled with modern mass spectrometry techniques, provides a robust platform for quantitative metabolic research, ultimately contributing to the development of new therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Utilizing Mead Acid-d6 in Drug Metabolism and Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of endogenous and exogenous compounds is paramount. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based bioanalysis, correcting for variability during sample preparation and analysis. Mead acid-d6, a deuterated analog of Mead acid (5,8,11-eicosatrienoic acid), serves as an ideal internal standard for the quantification of Mead acid and other related fatty acids in various biological matrices.[1][2]
Mead acid is a non-essential omega-9 fatty acid that becomes elevated in states of essential fatty acid deficiency (EFAD).[3][4] Its quantification can be a critical biomarker in toxicological studies or in disease models where nutritional status is a confounding factor. Furthermore, understanding the impact of a drug candidate on fatty acid metabolism is an important aspect of preclinical safety assessment. The use of deuterated standards like this compound ensures the accuracy and precision of these measurements.[5]
These application notes provide detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based DMPK studies for the analysis of fatty acids.
Key Applications of this compound in DMPK Studies
-
Internal Standard for Bioanalysis: this compound is primarily used as an internal standard for the accurate quantification of endogenous Mead acid and other structurally similar fatty acids in biological samples such as plasma, serum, tissues, and cells. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during extraction, derivatization, and ionization, thus effectively correcting for any sample loss or matrix effects.
-
Biomarker Quantification: In preclinical and clinical studies, monitoring the levels of Mead acid can be indicative of essential fatty acid deficiency. This is particularly relevant when a drug's mechanism of action or off-target effects may interfere with lipid metabolism.
-
Metabolic Profiling (Lipidomics): In broader lipidomics studies, this compound can be incorporated into a panel of deuterated standards to enable the accurate quantification of a wide range of fatty acids, providing a comprehensive overview of the lipidomic landscape and how it is altered by drug treatment.
Experimental Protocols
Materials and Reagents
-
This compound (as a certified reference standard)
-
Unlabeled Mead Acid (for calibration curve)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform (HPLC or LC-MS grade)
-
Reagents: Formic acid, Acetic acid, Ammonium acetate, Potassium hydroxide (for saponification), Boron trifluoride in Methanol (for derivatization if using GC-MS)
-
Solid Phase Extraction (SPE) cartridges or plates (optional, for sample cleanup)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
Sample Preparation: Lipid Extraction and Internal Standard Spiking
This protocol describes a common liquid-liquid extraction method.
-
Thaw Samples: Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a known concentration (e.g., 1 µg/mL).
-
Spike Internal Standard: To each sample, add a precise volume of the this compound working solution (e.g., 10 µL). This step should be done at the very beginning of the sample preparation process to account for any variability in subsequent steps.
-
Protein Precipitation and Lipid Extraction:
-
Add 3 volumes of a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collect Organic Layer: Carefully collect the lower organic layer (containing the lipids) and transfer it to a clean tube.
-
Dry Down: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of 90:10 (v/v) methanol:water.
Workflow for Sample Preparation and Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Mead Acid-d6
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details robust high-resolution mass spectrometry (HRMS) methods for the sensitive and selective detection and quantification of deuterated Mead acid (Mead acid-d6). Mead acid is a key biomarker for essential fatty acid deficiency. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices.[1][2][3][4] This document provides detailed protocols for both liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) workflows, including sample preparation, instrument parameters, and data analysis.
Introduction
Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that is synthesized endogenously from oleic acid.[5] In states of essential fatty acid deficiency, the synthesis of Mead acid is upregulated, making it a valuable biomarker for nutritional and metabolic studies. Accurate and precise quantification of fatty acids in biological samples is challenging due to matrix effects and variations during sample preparation. The isotope dilution method, using a stable isotope-labeled internal standard such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for these variabilities. High-resolution mass spectrometry offers the advantage of high selectivity and mass accuracy, enabling confident identification and quantification.
Signaling and Biosynthetic Pathways of Mead Acid
Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps primarily involving the enzymes Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongase 5 (ELOVL5). Two primary pathways for its synthesis have been identified. Once formed, Mead acid can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids, which are signaling molecules involved in inflammation.
Experimental Protocols
This section provides detailed protocols for the analysis of this compound in biological matrices such as plasma or serum.
Experimental Workflow Overview
The general workflow for the analysis of this compound involves sample preparation, including extraction and, if necessary, derivatization, followed by chromatographic separation and detection by high-resolution mass spectrometry.
Protocol 1: LC-HRMS/MS Analysis of this compound
This protocol is suitable for the direct analysis of free fatty acids.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid.
-
Add 600 µL of hexane or ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 600 µL of the organic solvent.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS injection.
2. LC-HRMS/MS Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acids (e.g., a 10-15 minute gradient) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Scan Mode | Full scan with data-dependent MS/MS or targeted selected ion monitoring (SIM)/parallel reaction monitoring (PRM) |
| Precursor Ion | [M-H]⁻ for Mead acid (m/z 307.2643) and this compound (m/z 313.3007) |
Protocol 2: GC-HRMS Analysis of this compound
This protocol requires derivatization to increase the volatility of the fatty acids.
1. Sample Preparation and Derivatization
-
Perform the protein precipitation and liquid-liquid extraction as described in Protocol 1, steps 1-9.
-
To the dried extract, add 200 µL of 12.5% (w/v) boron trifluoride in methanol (BF₃-MeOH).
-
Tightly cap the vial and heat at 70°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
Cool the vial, add 100 µL of water and 200 µL of dichloromethane (DCM) or hexane.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the lower organic layer (DCM) or upper layer (hexane) containing the FAMEs to a GC vial.
2. GC-HRMS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with a high-resolution mass spectrometer |
| Column | Polar capillary column suitable for FAMEs analysis (e.g., HP-88) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Optimized for FAME separation |
| Mass Spectrometer | High-resolution mass spectrometer |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Scan Mode | Full scan or selected ion monitoring (SIM) |
| Monitored Ions | Molecular ion and characteristic fragments of Mead acid methyl ester and its d6-analog |
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of Mead acid using an LC-MS/MS method with this compound as the internal standard.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | R² | Precision (%CV) | Accuracy (%) |
| Mead Acid | 1 - 5000 | 10 | 3 | >0.98 | <15 | 85-115 |
| Data adapted from a study on polyunsaturated fatty acids including Mead acid and its deuterated standard. |
Conclusion
The high-resolution mass spectrometry methods detailed in this application note provide a robust and reliable approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision. The choice between LC-HRMS and GC-HRMS will depend on the specific requirements of the study, including sample throughput and the desired range of fatty acids to be analyzed. These protocols can be adapted and validated for specific research and drug development applications.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of Mead Acid-d6 in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Mead acid-d6 quantification in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in plasma quantification?
This compound is a deuterated form of Mead acid (5,8,11-eicosatrienoic acid), which is a biomarker for essential fatty acid deficiency.[1] In quantitative analysis, this compound serves as an internal standard (IS).[1] An ideal stable isotope-labeled internal standard is chemically identical to the analyte of interest, allowing it to co-elute and experience similar matrix effects. This co-elution enables the normalization of variations in sample preparation and instrument response, leading to more accurate and precise quantification of the endogenous (non-labeled) Mead acid.
Q2: What are the primary challenges in accurately quantifying this compound in plasma?
The main challenges include:
-
Matrix Effects: Plasma is a complex matrix containing phospholipids, salts, and proteins that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[2]
-
Low Endogenous Levels: Mead acid is typically present at low concentrations in plasma, except in cases of essential fatty acid deficiency, requiring a highly sensitive analytical method.
-
Isotopic Contribution: The natural isotopic abundance of the non-labeled Mead acid can potentially contribute to the signal of the deuterated internal standard, especially at low concentrations.
-
Extraction Recovery: Inefficient extraction of Mead acid from the plasma matrix can lead to underestimation of its concentration.
Q3: Which sample preparation technique is recommended for this compound analysis in plasma?
Several extraction methods can be employed, each with its advantages and disadvantages. The choice of method depends on the required sample purity and throughput. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins. While efficient for high-throughput analysis, it may result in a less clean extract and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. This method can reduce matrix effects but is more labor-intensive than PPT.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively retaining the analyte on a solid support while washing away interfering matrix components. This method is excellent for minimizing matrix effects but is the most time-consuming and expensive of the three.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different chemistry. |
Issue 2: High Signal Variability between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and vortexing at each step of the extraction process.[3] |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper needle placement. |
| Matrix Effects | Optimize the sample cleanup procedure (e.g., switch from PPT to LLE or SPE) to minimize matrix interference. |
| Internal Standard Instability | Verify the stability of this compound in the storage and processing conditions. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | Optimize the MRM transitions, collision energy, and other MS parameters for this compound. |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. A post-column infusion experiment can help identify the source of suppression. |
| Inefficient Ionization | Adjust the mobile phase composition (e.g., add a modifier like ammonium formate) to enhance ionization in negative mode. |
| Poor Extraction Recovery | Optimize the extraction solvent and pH to improve the recovery of Mead acid from the plasma matrix. |
Issue 4: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | Use a stable isotope-labeled internal standard like this compound and ensure it co-elutes with the analyte. Evaluate matrix effects from different plasma lots. |
| Calibration Curve Issues | Prepare calibration standards in a surrogate matrix that mimics plasma to account for matrix effects. Ensure the calibration range covers the expected sample concentrations. |
| Isotopic Interference | Assess the contribution of natural isotopes from the unlabeled analyte to the internal standard signal, especially at the lower limit of quantification (LLOQ). |
| Internal Standard Concentration | Use an appropriate concentration of the internal standard that provides a strong signal without saturating the detector. |
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are representative parameters and should be optimized for your specific instrument and column.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 70% B, increase to 95% B over 8 min, hold for 2 min, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Mead Acid) | To be determined empirically (e.g., precursor ion [M-H]⁻) |
| MRM Transition (this compound) | To be determined empirically (e.g., precursor ion [M-H]⁻) |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following tables provide representative quantitative data for a validated LC-MS/MS method for fatty acid analysis in plasma, which can be used as a benchmark for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| Mead Acid | 85 - 105% | 0.9 - 1.1 |
Note: The above data are for illustrative purposes and should be established for each specific assay.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mead acid's role in the p38 MAPK signaling pathway.
Caption: Activation of the PPAR-α signaling pathway by Mead acid.
References
Troubleshooting poor peak shape in GC-MS analysis of Mead acid-d6
Welcome to the Technical Support Center for the GC-MS analysis of Mead acid-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GC-MS analysis?
This compound is a deuterated form of Mead acid (5,8,11-Eicosatrienoic acid), which is an omega-9 polyunsaturated fatty acid. In GC-MS analysis, it is commonly used as an internal standard.[1][2][3][4] The deuterium labeling allows it to be distinguished from the endogenous, non-labeled Mead acid by its mass-to-charge ratio in the mass spectrometer, while exhibiting nearly identical chromatographic behavior. This makes it an excellent tool for accurate quantification of Mead acid in biological samples.[5]
Q2: Do I need to derivatize this compound before GC-MS analysis?
Yes, derivatization is a critical step for the analysis of fatty acids like this compound by GC-MS. Free fatty acids are polar and have low volatility, which can lead to poor peak shape, including significant tailing, and strong interactions with the GC system. Derivatization, typically to a fatty acid methyl ester (FAME) or a silyl ester, increases the volatility and reduces the polarity of the analyte. This results in sharper, more symmetrical peaks and improved chromatographic performance.
Q3: Are there any specific issues to consider when analyzing a deuterated compound like this compound?
Deuterated compounds generally exhibit very similar chromatographic behavior to their non-deuterated counterparts. However, a known phenomenon is the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-labeled analogs. This effect is usually small but should be considered when setting retention time windows for data acquisition. From a mass spectrometry perspective, the fragmentation pattern of the deuterated compound will be shifted by the mass of the deuterium atoms.
Troubleshooting Poor Peak Shape
Poor peak shape is a common problem in GC-MS analysis and can manifest as peak tailing, peak fronting, or split peaks. Below are troubleshooting guides for each of these issues.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetry in the peak where the latter half of the peak is broader than the front half.
Q: Why is my this compound peak tailing?
Peak tailing for derivatized this compound is often indicative of active sites within the GC system or issues with the chromatography conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Active Sites in the Inlet | The injector liner, septum, or contaminants in the inlet can have active sites (e.g., silanol groups) that interact with the analyte, causing tailing. | - Use a new, deactivated (silanized) inlet liner.- Replace the septum.- Perform routine inlet maintenance. |
| Column Contamination or Degradation | The front portion of the GC column can become contaminated or the stationary phase can degrade over time, creating active sites. | - Trim 10-20 cm from the front of the column.- If the problem persists, replace the GC column. |
| Incomplete Derivatization | If the derivatization reaction is incomplete, the remaining underivatized this compound, being more polar, will tail significantly. | - Optimize derivatization conditions (reagent volume, temperature, and time).- Ensure your sample and solvents are anhydrous, as water can interfere with silylation reactions. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing. | - Ensure the column is cut cleanly and squarely.- Follow the manufacturer's instructions for the correct column installation depth. |
| Incompatible Column Phase | Using a column with a stationary phase that is not well-suited for FAME or silyl ester analysis can result in poor peak shape. | - For FAME analysis, highly polar cyanopropyl silicone columns (e.g., HP-88) or wax columns (e.g., DB-WAX) are recommended. |
Problem 2: Peak Fronting
Peak fronting is the inverse of peak tailing, with the first half of the peak being broader than the latter half.
Q: What is causing my this compound peak to front?
Peak fronting is most commonly caused by column overload.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Column Overload | Injecting too much analyte onto the column can saturate the stationary phase at the head of the column, causing molecules to travel ahead of the main band. | - Reduce the injection volume.- Dilute the sample.- If using splitless injection, switch to a split injection with an appropriate split ratio. |
| Inappropriate Solvent | If the sample is dissolved in a solvent that is much stronger than the stationary phase, it can cause the analyte to move too quickly at the beginning of the separation. | - Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase. |
| Column Degradation | Severe column degradation can sometimes lead to peak fronting. | - Replace the GC column. |
Problem 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single compound.
Q: Why am I observing a split peak for this compound?
Split peaks are often related to injection technique or problems with sample introduction onto the column.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Improper Injection Technique | A slow or erratic injection can cause the sample to be introduced onto the column in a non-uniform manner. | - Use an autosampler for consistent and rapid injections.- If injecting manually, ensure a fast and smooth plunger depression. |
| Solvent/Stationary Phase Mismatch in Splitless Injection | In splitless injection, if the solvent and stationary phase are not compatible, it can lead to poor sample focusing at the head of the column. | - Ensure the initial oven temperature is at least 20°C below the boiling point of the solvent.- Match the polarity of the solvent to the stationary phase as closely as possible. |
| Column Installation Issues | An improper column cut or installation can cause the sample to enter the column in a disturbed way. | - Re-cut the column end to ensure it is flat and free of burrs.- Verify the correct column installation depth. |
| Inlet Liner Issues | The geometry of the inlet liner or the presence and placement of glass wool can affect sample vaporization and transfer to the column. | - Try a different type of inlet liner (e.g., one with a taper or without glass wool). |
Experimental Protocols
General Derivatization Protocol for Fatty Acids (to FAMEs)
This is a general protocol and may require optimization for your specific sample matrix.
-
Sample Preparation: To a dried lipid extract, add 1-2 mL of 2% (v/v) sulfuric acid in methanol.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Analysis: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Visual Troubleshooting Guides
Below are diagrams to assist in visualizing the troubleshooting process and experimental workflows.
Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.
Caption: A typical experimental workflow for the derivatization of this compound to its FAME.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mead Acid-d6 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Mead acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound include:
-
Stereoselective construction of the three cis double bonds: Achieving the correct Z,Z,Z configuration at positions 5, 8, and 11 is crucial and can be complicated by side reactions that lead to trans isomers.
-
Introduction of deuterium at specific locations: Precisely incorporating six deuterium atoms at the 5, 6, 8, 9, 11, and 12 positions without isotopic scrambling requires specialized reagents and controlled reaction conditions.[1]
-
Handling of unstable intermediates: Polyunsaturated fatty acids (PUFAs) and their precursors are susceptible to oxidation and degradation, necessitating careful handling under inert atmospheres and low temperatures.[1][2]
-
Multi-step synthesis: The overall synthesis is typically a multi-step process, which can lead to low overall yields.
Q2: What are the common methods for introducing deuterium into fatty acid chains?
A2: Common methods for deuteration of fatty acids include:
-
Reduction of alkynes: Catalytic reduction of an alkyne precursor with deuterium gas (D₂) over a Lindlar catalyst is a common method for creating cis-deuterated double bonds.
-
Use of deuterated building blocks: The synthesis can be designed to incorporate smaller, pre-deuterated fragments. This can involve using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) to create deuterated alcohol intermediates that are then converted into larger parts of the fatty acid chain.[1][3]
-
Hydrogen-isotope exchange (HIE): Direct exchange of protons for deuterons on the fatty acid backbone can be achieved using catalysts like platinum or ruthenium complexes, particularly at bis-allylic positions.
Q3: What are the major difficulties encountered during the purification of this compound?
A3: The main purification challenges are:
-
Separation of geometric isomers: Isolating the desired all-cis isomer from any cis/trans or all-trans isomers formed during synthesis can be difficult due to their similar physical properties.
-
Removal of structurally similar impurities: Byproducts from incomplete reactions or side reactions can be challenging to separate from the final product.
-
Product stability: this compound, like other PUFAs, is prone to oxidation. Purification methods must be chosen to minimize exposure to heat, light, and oxygen.
-
Achieving high isotopic purity: Ensuring that the final product has the desired level of deuterium incorporation (≥99%) requires analytical verification and potentially further purification to remove partially deuterated species.
Q4: How can I assess the purity and isotopic enrichment of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence or reduction of signals at the deuterated positions, while ²H NMR can directly detect the deuterium atoms. NMR is also crucial for confirming the stereochemistry of the double bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the deuterated compound and to calculate the isotopic enrichment by analyzing the distribution of isotopic ions. Gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl ester (FAME) is also a common method.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess chemical purity and separate isomers.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored as a solution in an appropriate solvent (e.g., methyl acetate) at -20°C or lower. It is advisable to store it under an inert atmosphere (e.g., argon) and to protect it from light.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reactions at one or more steps. | Optimize reaction times, temperatures, and stoichiometry of reagents for each step. Monitor reaction progress using TLC or GC-MS. |
| Degradation of intermediates or final product. | Handle all materials under an inert atmosphere (argon or nitrogen). Use degassed solvents. Protect reactions from light. | |
| Formation of trans Isomers | Non-stereoselective reduction of alkyne precursors. | Use a poisoned catalyst (e.g., Lindlar's catalyst) for the reduction of alkynes to cis-alkenes. Ensure the catalyst is not over-activated. |
| Isomerization during purification. | Avoid high temperatures and exposure to acidic or basic conditions during workup and purification steps. | |
| Incomplete Deuteration or Isotopic Scrambling | Inefficient deuterating reagent or reaction conditions. | Ensure high purity of deuterated reagents (e.g., D₂ gas, LiAlD₄). Optimize reaction conditions (pressure, temperature, catalyst) for deuteration steps. |
| Unwanted H/D exchange. | Avoid acidic or basic conditions that could promote exchange at unintended positions, especially at elevated temperatures. | |
| Side Product Formation | Competing reaction pathways. | Adjust reaction conditions to favor the desired pathway (e.g., lower temperature, different solvent). Use protecting groups for sensitive functionalities. |
| Partial hydrolysis of ester groups. | Ensure anhydrous conditions for reactions sensitive to water. Use aprotic solvents. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Isomers during Chromatography | Insufficient resolution of the chromatographic method. | For silica gel chromatography, test various solvent systems with different polarities. For reversed-phase HPLC, optimize the mobile phase composition and gradient. Consider argentation (silver ion) chromatography for separating based on unsaturation. |
| Product Degradation on Column | Oxidation on the stationary phase. | Use freshly packed columns. Add an antioxidant (e.g., BHT) to the mobile phase, if compatible. Work quickly and at low temperatures if possible. |
| Hydrolysis of methyl ester (if purifying the FAME). | Neutralize the sample before loading onto the column. Use a neutral solvent system. | |
| Low Recovery from Chromatography | Irreversible adsorption onto the stationary phase. | Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine) if the compound is acidic. Choose a different stationary phase if strong adsorption persists. |
| Contamination with Impurities | Incomplete separation. | Re-purify the material using a different chromatographic technique (e.g., orthogonal methods like normal phase followed by reversed phase). |
| Leaching from plasticware or solvents. | Use high-purity solvents and glass equipment to avoid contamination. |
Experimental Protocols & Methodologies
General Workflow for Synthesis and Purification of this compound
The chemical synthesis of this compound can be approached through a convergent strategy, where deuterated fragments are synthesized separately and then coupled together.
References
- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gem-dideuterated tetradecanoic acids and their use in investigating the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Low-Level Detection of Mead Acid-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the low-level detection of Mead acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterium-labeled version of Mead acid (5,8,11-Eicosatrienoic acid). Its primary application is as an internal standard for the quantitative analysis of endogenous Mead acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. Mead acid itself is a biomarker for essential fatty acid deficiency[1][3][4].
Q2: What are the key considerations when developing an LC-MS/MS method for this compound?
When developing an LC-MS/MS method for this compound, key considerations include selecting an appropriate chromatographic column (typically a C18 column), optimizing the mobile phase composition (often a mixture of water and methanol or acetonitrile with a formic acid additive), and fine-tuning the mass spectrometer parameters. These parameters include ionization mode (typically negative ion mode for fatty acids), precursor and product ion selection, and collision energy.
Q3: How can I improve the sensitivity for low-level detection of this compound?
To enhance sensitivity, consider the following:
-
Derivatization: Chemical derivatization can improve ionization efficiency.
-
Optimized Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to distinguish the analyte signal from background noise with greater accuracy.
-
Instrument Maintenance: Regular calibration and maintenance of the LC-MS/MS system are crucial for optimal performance.
Q4: What are the expected mass transitions for this compound in MS/MS analysis?
While specific mass transitions will depend on the instrument and experimental conditions, for fatty acids, the precursor ion is typically the deprotonated molecule [M-H]⁻. Product ions are generated through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation pattern of deuterated standards will be similar to their non-deuterated counterparts, with a mass shift corresponding to the number of deuterium atoms. It is essential to determine the optimal transitions empirically during method development.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage | This compound should be stored under the recommended conditions, typically at low temperatures, to prevent degradation. |
| Sample Preparation Issues | Inefficient extraction can lead to poor recovery. Optimize the extraction solvent and procedure. Consider using a validated protocol for fatty acid extraction from your specific matrix. |
| Incorrect MS Parameters | Verify the mass spectrometer settings, including the ionization mode, precursor/product ion selection, and collision energy. Re-optimize these parameters using a neat standard solution. |
| LC Elution Problems | The analyte may not be eluting from the column properly. Check the column integrity, mobile phase composition, and gradient profile. |
| Ion Suppression | Matrix components can co-elute with this compound and suppress its ionization. Improve sample cleanup or adjust the chromatography to separate the analyte from interfering substances. |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Use of automated liquid handlers can improve reproducibility. |
| Internal Standard Addition | Add the internal standard early in the sample preparation process to account for variability in extraction and handling steps. |
| LC System Instability | Fluctuations in pump pressure or column temperature can affect retention time and peak area. Ensure the LC system is properly maintained and equilibrated. |
| Injector Carryover | Residual analyte from a previous injection can lead to artificially high signals in subsequent runs. Implement a robust needle wash protocol. |
| Matrix Effects | The sample matrix can influence the ionization efficiency of the analyte. A matrix-matched calibration curve can help to mitigate this effect. |
Issue 3: Isotopic Crosstalk or Interference
Possible Causes and Solutions:
| Cause | Recommended Action |
| Natural Isotope Abundance | The endogenous analyte (Mead acid) will have a natural isotopic distribution that may contribute to the signal of the deuterated internal standard. Select mass transitions that minimize this overlap. |
| In-source Fragmentation | Fragmentation of the analyte in the ion source can lead to interference. Optimize the source conditions to minimize in-source fragmentation. |
| Co-eluting Isobaric Interferences | Other molecules with the same nominal mass as this compound may be present in the sample. High-resolution mass spectrometry can help to resolve these interferences. Chromatographic separation should also be optimized. |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Fatty Acids from Plasma
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold methanol and vortex for 10 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water. Vortex for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Collect the upper organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water 50:50) for LC-MS/MS analysis.
Protocol 2: Suggested Starting LC-MS/MS Parameters
These are suggested starting points and should be optimized for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the fatty acids, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Precursor Ion | [M-H]⁻ for this compound |
| Product Ion(s) | To be determined by infusion of a standard and performing a product ion scan. |
Visualizations
Caption: A typical experimental workflow for the quantification of Mead acid using this compound as an internal standard.
Caption: A troubleshooting decision tree for diagnosing the cause of a low or absent signal for this compound.
Caption: Two potential biosynthetic pathways for Mead acid from Oleic acid, as identified in cultured cells.
References
Minimizing ion suppression in ESI-MS of deuterated lipids
Technical Support Center: ESI-MS of Deuterated Lipids
Welcome to the technical support center for minimizing ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of deuterated lipids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for deuterated lipid analysis in ESI-MS?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] In ESI-MS, multiple components in a sample compete for ionization.[2] This competition can lead to a decreased signal for the analyte of interest, which in this case are deuterated lipids.[2][3] The phenomenon is a significant concern because it can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[4]
The primary causes of ion suppression include:
-
Competition for charge: In the ESI source, there is a limited amount of charge available on the droplets. When multiple compounds are present, they compete for this charge, and compounds with higher ionization efficiency can suppress the signal of less efficient ones.
-
Changes in droplet properties: Co-eluting matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the release of gas-phase ions, thereby reducing the analyte signal.
-
Presence of non-volatile materials: Salts and other non-volatile materials can precipitate with the analyte in the droplet, preventing it from being efficiently ionized.
For deuterated lipids, which are often used as internal standards, it is crucial to understand and mitigate ion suppression to ensure they accurately reflect the behavior of their endogenous counterparts.
Q2: How can I detect and quantify ion suppression in my lipidomics experiments?
Detecting and quantifying ion suppression is a critical step in method development. A widely used technique is the post-column infusion experiment .
Experimental Setup:
-
A solution of the analyte of interest (e.g., a deuterated lipid standard) is continuously infused into the mass spectrometer's ion source via a T-junction placed after the analytical column.
-
This creates a stable baseline signal for the analyte.
-
A blank matrix sample (an extract from a sample that does not contain the analyte) is then injected onto the LC column.
Interpretation:
-
If there is no ion suppression, the baseline signal will remain stable throughout the chromatographic run.
-
A dip in the baseline signal indicates the elution of matrix components that are causing ion suppression at that specific retention time.
The degree of ion suppression can be quantified by comparing the signal intensity of the analyte in the presence and absence of the matrix.
Q3: How do deuterated internal standards help in minimizing the impact of ion suppression?
Stable isotope-labeled internal standards (SIL-IS), such as deuterated lipids, are considered the gold standard for compensating for ion suppression in LC-MS analysis.
Principle: Deuterated lipids are chemically almost identical to their endogenous, non-deuterated counterparts. This means they have very similar physicochemical properties and, crucially, will co-elute during chromatography and experience the same degree of ion suppression in the ESI source.
Application: By adding a known amount of the deuterated internal standard to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains consistent even if both signals are suppressed, allowing for accurate and precise measurement.
Important Consideration: While highly effective, it's important to be aware of the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This can sometimes lead to differential ion suppression if the elution profiles are not sufficiently overlapping.
Troubleshooting Guide
This section addresses common problems encountered during the ESI-MS analysis of deuterated lipids.
Problem 1: Low signal intensity for both the analyte and the deuterated internal standard.
-
Possible Cause: Significant ion suppression from the sample matrix. This is often due to inadequate sample cleanup, leading to high concentrations of interfering substances like phospholipids, salts, or detergents.
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate the analytes from the regions where ion suppression occurs. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering compounds and lessen ion suppression.
-
Problem 2: Inconsistent analyte-to-internal standard ratio across replicates.
-
Possible Cause: Variable ion suppression between samples. This can happen if the matrix composition differs significantly from one sample to another, leading to differential suppression of the analyte and the internal standard.
-
Solutions:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Enhance Sample Homogenization: Ensure that samples are thoroughly homogenized before extraction to minimize variability in the matrix composition.
-
Review Sample Preparation Consistency: Inconsistencies in the sample preparation workflow can introduce variability. Ensure the protocol is followed precisely for all samples.
-
Problem 3: Deuterated internal standard elutes at a different retention time than the analyte.
-
Possible Cause: The chromatographic isotope effect. The replacement of hydrogen with deuterium can slightly alter the molecule's properties, causing it to elute at a different time, usually earlier in reversed-phase LC.
-
Solutions:
-
Optimize Chromatography: Adjusting the chromatographic gradient and temperature can help minimize the retention time shift.
-
Widen Integration Windows: Ensure that the peak integration windows in your software are set appropriately to capture both the analyte and internal standard peaks accurately.
-
Consider Alternative Labeling: If the shift is significant and problematic, consider using a ¹³C-labeled internal standard, which often exhibits a smaller isotope effect.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique is one of the most effective ways to mitigate ion suppression. The following table summarizes the characteristics of common methods used in lipidomics.
| Sample Preparation Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and requires minimal method development. | Offers minimal selectivity; does not effectively remove other matrix components like phospholipids and salts, which are major sources of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Lipids are partitioned between two immiscible liquid phases to separate them from interfering substances. | Can provide cleaner extracts than PPT. Common methods include Folch and Bligh & Dyer. | Can be labor-intensive and may use large volumes of chlorinated solvents. |
| Solid-Phase Extraction (SPE) | Analytes are selectively adsorbed onto a solid sorbent and then eluted, leaving interfering compounds behind. | Highly selective, providing very clean extracts and reducing ion suppression significantly. | Requires more extensive method development and can be more time-consuming and costly than PPT or LLE. |
| HybridSPE® | A technique that combines protein precipitation with the removal of phospholipids via their interaction with zirconia-coated particles. | Effectively removes both proteins and phospholipids, leading to a significant reduction in matrix effects. | May be more expensive than traditional PPT. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Lipids (MTBE Method)
This protocol is adapted from methods designed for comprehensive lipid extraction.
-
Sample Preparation: To a 100 µL aqueous sample (e.g., plasma), add a known amount of your deuterated lipid internal standard mixture.
-
Addition of Solvents: Add 300 µL of methanol to the sample. Vortex briefly.
-
Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper (organic) phase into a new tube.
-
Re-extraction (Optional): To improve recovery, re-extract the lower aqueous phase with an additional 1 mL of the upper phase from an MTBE:Methanol:Water (10:3:2) mixture. Vortex and centrifuge again. Combine the upper phases.
-
Drying and Reconstitution: Evaporate the combined organic phases to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis and transfer to an autosampler vial.
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general protocol that can be adapted for various reversed-phase SPE cartridges.
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 100 µL) with water and add the deuterated internal standard solution. Acidify the sample with a small amount of formic acid to ensure analytes are in their appropriate form for retention.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1-2 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1-2 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the lipids of interest with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for quantitative lipid analysis.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for troubleshooting ion suppression.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Mead Acid-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of deuterated fatty acids like Mead acid-d6 is pivotal in various research applications, including metabolic studies and as internal standards in drug development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific analytical needs.
Methodology Comparison
Both GC-MS and LC-MS are powerful tools for the analysis of fatty acids, but they operate on different principles, necessitating distinct sample preparation and analytical approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. Since fatty acids are generally non-volatile, a crucial derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1] This method offers high chromatographic resolution and sensitivity.[1] Electron ionization (EI) is commonly used in GC-MS, which can lead to extensive fragmentation, providing valuable structural information but sometimes resulting in a weak or absent molecular ion.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct analysis of fatty acids without the need for derivatization.[2] This simplifies the sample preparation workflow and makes it suitable for a broader range of fatty acids, including those that are thermally labile or more polar.[1] Electrospray ionization (ESI) is a common ionization technique in LC-MS, which typically results in less fragmentation and a prominent molecular ion, facilitating straightforward quantification.
Quantitative Performance
The choice between GC-MS and LC-MS often hinges on the specific requirements of the analysis, such as sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes key performance parameters for both methods based on typical data for fatty acid analysis.
| Parameter | GC-MS | LC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Sample Preparation Time | Longer (derivatization required) | Shorter (direct injection possible) |
| Throughput | Lower | Higher |
| Cost per Sample | Lower | Higher |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.
GC-MS Protocol for this compound
This protocol involves the extraction of lipids, derivatization to FAMEs, and subsequent analysis by GC-MS.
1. Lipid Extraction:
-
Homogenize the sample (e.g., plasma, tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add an internal standard (if this compound is not the internal standard itself).
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
2. Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction.
-
Dry the pooled hexane extracts under nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.
3. GC-MS Parameters:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
LC-MS Protocol for this compound
This protocol involves a simpler extraction followed by direct analysis.
1. Sample Preparation:
-
Homogenize the sample in a suitable solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant.
-
Evaporate the solvent under nitrogen and reconstitute in the mobile phase.
2. LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 70% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
Mandatory Visualizations
Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.
Caption: Distinct workflows for GC-MS and LC-MS analysis of this compound.
Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific goals of the study. GC-MS, with its mandatory derivatization step, generally offers higher sensitivity and chromatographic resolution. In contrast, LC-MS provides a simpler and faster sample preparation workflow, making it more suitable for high-throughput applications. Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data. Researchers should carefully weigh the advantages and limitations of each technique to select the most appropriate method for their analytical needs.
References
Data Presentation: A Comparative Analysis of Internal Standard Performance
A Comprehensive Guide to Internal Standards in Lipidomics: Mead Acid-d6 and Alternatives
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. Internal standards (IS) are crucial for correcting analytical variability during sample preparation, extraction, and analysis. This guide provides an objective comparison of this compound, a deuterated internal standard, with other commonly used internal standards in lipidomics, supported by representative experimental data and detailed protocols.
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The following table summarizes the performance characteristics of this compound against other common internal standards. The data presented are representative values derived from typical lipidomics experiments and are intended to illustrate the relative performance of each standard type.
| Internal Standard Type | Analyte Example(s) | Typical Recovery (%) | Linearity (R²) | Inter-Assay Precision (%RSD) | Key Advantages | Key Disadvantages |
| Deuterated Fatty Acid | Mead Acid | 95 - 105 | >0.99 | <10 | Closely co-elutes with the analyte, corrects for matrix effects effectively.[1] | Potential for isotopic scrambling or exchange, may have a slight retention time shift compared to the native analyte.[1] |
| This compound | Eicosatrienoic acids | 97 | >0.995 | <8 | High chemical similarity to endogenous Mead acid, providing excellent correction for extraction and ionization variability. | Availability may be more limited and cost higher than other standards. |
| ¹³C-Labeled Fatty Acid | Oleic Acid | 95 - 105 | >0.99 | <10 | Chemically identical to the analyte, offering the highest accuracy. | Generally more expensive than deuterated or odd-chain standards. |
| Odd-Chain Fatty Acid | Heptadecanoic Acid (C17:0) | 85 - 110 | >0.98 | <15 | Cost-effective and widely available, structurally similar to many common even-chain fatty acids. | May be present endogenously in some samples, leading to analytical interference.[2] Not ideal for all lipid classes. |
| Non-Endogenous Lipid | Di-heptadecanoyl PC | 80 - 115 | >0.97 | <20 | Not naturally present in most biological samples, avoiding interference with endogenous lipids. | Structural and chemical properties may differ significantly from the analytes of interest, leading to less accurate correction. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of internal standards.
Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking (MTBE Method)
This protocol outlines a common method for extracting lipids from plasma samples.
Materials:
-
Plasma samples
-
Internal standard stock solution (containing this compound and/or other standards)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard stock solution to the plasma sample.
-
Add 400 µL of methanol and vortex for 30 seconds.
-
Add 1.2 mL of MTBE and vortex for 1 minute.
-
Add 300 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acids
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of fatty acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Data Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Collision Energy: Optimized for each specific fatty acid and internal standard transition.
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Biosynthetic pathway of Mead acid from oleic acid.
Caption: A typical experimental workflow for lipidomics analysis.
Caption: Logical relationship for achieving accurate lipid quantification.
References
A Comparative Guide to Method Validation for the Quantification of Mead Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mead Acid and its Quantification
Mead acid (cis-5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that is synthesized endogenously from oleic acid. Under normal physiological conditions, its levels in tissues and circulation are typically low. However, in states of essential fatty acid deficiency (EFAD), the biosynthesis of Mead acid is upregulated, making it a key biomarker for this nutritional deficiency. Furthermore, emerging research has implicated Mead acid and its metabolites in various physiological and pathological processes, including inflammation.[1][2][3][4] Accurate and precise quantification of Mead acid in biological matrices such as plasma, serum, and tissue is therefore crucial for both nutritional assessment and for exploring its role in health and disease.
This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of Mead acid: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As no commercially available ELISA kits specific for Mead acid have been identified, this guide will focus on these two powerful chromatographic techniques. We will delve into their respective principles, experimental protocols, and performance characteristics, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methodologies
The choice between LC-MS and GC-MS for Mead acid quantification depends on several factors, including the required sensitivity, sample throughput, and the specific research question. Both techniques offer high selectivity and sensitivity but differ fundamentally in their sample preparation and analytical approach.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in the liquid phase based on their physicochemical properties, followed by mass-based detection. | Separation of volatile analytes in the gas phase based on their boiling points and interactions with the stationary phase, followed by mass-based detection. |
| Sample Derivatization | Generally not required for fatty acids, simplifying sample preparation. | Mandatory derivatization to convert non-volatile fatty acids into volatile esters (e.g., fatty acid methyl esters - FAMEs).[5] |
| Sample Preparation | Simpler workflow, typically involving protein precipitation and/or liquid-liquid extraction. | More complex and time-consuming due to the additional derivatization step. |
| Sensitivity | High, often reaching the picogram to femtogram range. | High, particularly with selected ion monitoring (SIM), also in the picogram to femtogram range. |
| Selectivity | Excellent, especially with tandem mass spectrometry (MS/MS) which provides structural information. | Excellent, with characteristic fragmentation patterns aiding in compound identification. |
| Throughput | Generally higher due to simpler sample preparation and faster run times. | Lower due to the multi-step sample preparation process. |
| Instrumentation Cost | Can be higher, particularly for high-resolution mass spectrometers. | Generally lower initial investment compared to high-end LC-MS systems. |
| Key Advantage | Direct analysis of free fatty acids without derivatization, suitable for a broader range of lipid species. | Well-established, robust technique with extensive libraries of mass spectra for FAMEs. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the quantification of fatty acids, including those applicable to Mead acid, using LC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific instrumentation, matrix, and protocol used.
| Validation Parameter | LC-MS/MS (for a range of fatty acids) | GC-MS (for a range of fatty acids) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | 1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL | 5 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy/Recovery (%) | 85 - 115% | 90 - 110% |
Note: This table represents a composite of reported values for various fatty acids and should be considered as a general guide. Specific validation for Mead acid analysis should be performed.
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the extraction and analysis of Mead acid from biological samples using LC-MS/MS and GC-MS.
LC-MS/MS Method for Mead Acid in Plasma/Serum
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated Mead acid).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Mead acid and the internal standard.
GC-MS Method for Mead Acid in Tissues
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Homogenize approximately 50 mg of tissue in a chloroform/methanol mixture (2:1, v/v).
-
Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid).
-
After extraction, wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Evaporate the organic solvent to dryness.
-
Derivatization to FAMEs: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient to separate the FAMEs (e.g., start at 100°C, ramp to 240°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the mat… [ouci.dntb.gov.ua]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of Mead Acid (20:3n-9) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Mead acid (5,8,11-eicosatrienoic acid) analysis, a critical biomarker for essential fatty acid deficiency (EFAD). Given the absence of publicly available, formal inter-laboratory proficiency testing programs specifically for Mead acid-d6, this document synthesizes data from independent research and outlines standardized protocols to serve as a benchmark for laboratories seeking to validate their analytical methods.
Mead acid is an omega-9 polyunsaturated fatty acid (PUFA) synthesized endogenously from oleic acid.[1] Its levels in blood and tissues are typically low but become elevated during EFAD, making it a key diagnostic marker.[2] Accurate and reproducible quantification is therefore essential for clinical and research applications.
Hypothetical Inter-Laboratory Data Comparison
To illustrate the expected variability in Mead acid quantification, the following table summarizes representative data from different studies, presented here as a hypothetical inter-laboratory comparison. These values represent Mead acid concentrations reported in healthy, adult human plasma or serum.
Table 1: Hypothetical Inter-Laboratory Comparison of Mead Acid Concentrations in Human Plasma/Serum
| Laboratory (Study Reference) | Matrix | Mean Concentration (% of total fatty acids) | Standard Deviation | Method |
| Lab A[1] | Plasma | 0.16% | Not Reported | GC |
| Lab B[1] | Serum | 0.24% | Not Reported | GC |
| Lab C[3] | Plasma | < 0.21% | - | Capillary GC-LC |
| Lab D (Fetal Plasma) | Plasma | 0.44% | Not Reported | GC |
Note: Data is aggregated from multiple sources to serve as an example. Direct comparison should be made with caution due to variations in study populations and methodologies. The higher value in fetal plasma suggests that fetuses may exist in a state of mild EFAD.
Experimental Protocols
Accurate quantification of Mead acid typically involves extraction from a biological matrix followed by analysis using mass spectrometry. This compound is used as an internal standard to ensure accuracy by correcting for sample loss during preparation and for matrix effects during analysis.
Protocol: Quantification of Mead Acid in Human Plasma via LC-MS/MS
This protocol describes a standard method for the sensitive and specific quantification of Mead acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Mead Acid standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (HPLC grade)
-
Formic Acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation & Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 15 minutes.
-
Collect the supernatant containing the lipid extract.
3. Saponification (Hydrolysis of Esterified Fatty Acids):
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of a 90:10 methanol:water solution containing 0.3 M potassium hydroxide (KOH).
-
Vortex vigorously for 30 seconds.
-
Heat the samples at 80°C for 60 minutes in a water bath to hydrolyze fatty acid esters.
-
Cool samples on ice.
-
Neutralize the reaction by adding 100 µL of formic acid.
4. Free Fatty Acid Extraction:
-
Add 900 µL of hexane to the sample to extract the free fatty acids.
-
Vortex for 1 minute and centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass vial.
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the final sample in 100 µL of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column for separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.
-
Mass Spectrometry: Operate in negative ion electrospray ionization (ESI) mode.
-
Quantification: Monitor the specific mass-to-charge (m/z) transitions for Mead acid and this compound. The concentration of Mead acid is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.
Visualizations
Mead Acid Biosynthesis Pathway
Mead acid is synthesized from oleic acid (an omega-9 fatty acid) through a series of desaturation and elongation steps. This pathway becomes more active during a deficiency of essential fatty acids like linoleic acid (omega-6) and alpha-linolenic acid (omega-3), as these normally compete for the same enzymes (FADS1, FADS2, ELOVL5).
Caption: The enzymatic pathway for the synthesis of Mead acid from oleic acid.
Analytical Workflow for Mead Acid Quantification
The following diagram illustrates the key steps involved in the quantification of Mead acid from a plasma sample using an internal standard.
Caption: Standard laboratory workflow for Mead acid analysis via LC-MS/MS.
References
A Comparative Guide to Metabolic Tracing: Mead Acid-d6 vs. 13C-Labeled Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of fatty acid metabolism. Among the array of available tracers, deuterated and 13C-labeled fatty acids stand out for their utility in tracking the absorption, distribution, metabolism, and excretion of these vital molecules. This guide provides an objective comparison of Mead acid-d6, a deuterated fatty acid, and the more commonly employed 13C-labeled fatty acids for metabolic tracing, supported by experimental data and detailed methodologies.
Introduction to Metabolic Tracers
Stable isotope labeling involves the incorporation of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into a molecule of interest. These labeled compounds are biochemically similar to their unlabeled counterparts and participate in the same metabolic pathways. The key difference lies in their increased mass, which allows for their detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to trace the metabolic fate of the labeled molecule amidst the background of endogenous unlabeled molecules.
This compound is a deuterated form of Mead acid (20:3n-9), a polyunsaturated fatty acid that is a biomarker for essential fatty acid deficiency.[1][2][3] While commercially available as a stable isotope-labeled compound, its primary use to date has been as an internal standard for quantitative analysis rather than as a metabolic tracer.[4]
13C-Labeled Fatty Acids are fatty acids in which one or more ¹²C atoms have been replaced with ¹³C. These tracers are extensively used to investigate various aspects of fatty acid metabolism, including fatty acid oxidation, incorporation into complex lipids, and de novo lipogenesis.[5]
Performance Comparison: this compound vs. 13C-Labeled Fatty Acids
The following table summarizes the key characteristics and potential performance of this compound (inferred from data on other deuterated fatty acids) versus 13C-labeled fatty acids for metabolic tracing applications.
| Feature | This compound (Deuterated Fatty Acids) | 13C-Labeled Fatty Acids | References |
| Principle | Tracing the fate of deuterium atoms. | Tracing the fate of the carbon backbone. | , |
| Primary Applications | Primarily used as an internal standard. Potential for tracing fatty acid uptake, desaturation, elongation, and incorporation into complex lipids. Can also be used to assess fatty acid oxidation by measuring deuterium enrichment in body water. | Tracing fatty acid oxidation (measuring ¹³CO₂), de novo lipogenesis, and incorporation into various lipid species (e.g., triglycerides, phospholipids). | ,,, |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS), NMR Spectroscopy. | , |
| Potential Advantages | Generally lower cost compared to ¹³C-labeled counterparts. The low natural abundance of deuterium can lead to a lower background signal. | The carbon backbone is traced, providing direct information on the fate of the fatty acid skeleton. Well-established methodologies and extensive literature. | , |
| Potential Limitations | Potential for deuterium-hydrogen exchange in certain biological environments. The kinetic isotope effect, although often minimal, could potentially alter reaction rates. Limited availability of specific deuterated fatty acids for diverse tracing studies. Lack of specific studies using this compound as a metabolic tracer. | Higher cost of synthesis. The natural abundance of ¹³C (around 1.1%) needs to be corrected for in data analysis. | , |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of metabolic tracing studies. Below are representative protocols for the use of deuterated and 13C-labeled fatty acids.
General Protocol for In Vivo Fatty Acid Tracing using Deuterated Fatty Acids
This protocol is a generalized procedure based on studies using various deuterated fatty acids for in vivo metabolic tracing.
-
Tracer Administration: The deuterated fatty acid (e.g., this compound) is administered to the animal model, typically via oral gavage or intravenous infusion. The tracer is usually dissolved in a suitable vehicle like corn oil.
-
Sample Collection: Blood, plasma, and various tissues are collected at different time points post-administration.
-
Lipid Extraction: Total lipids are extracted from the collected samples using a standard method, such as the Folch or Bligh-Dyer method.
-
Sample Preparation for MS Analysis: The extracted lipids are then saponified to release the fatty acids. The fatty acids are subsequently derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility and chromatographic properties for GC-MS analysis, or analyzed directly by LC-MS.
-
Mass Spectrometry Analysis: The isotopic enrichment of the deuterated fatty acid and its metabolites is determined by GC-MS or LC-MS.
-
Data Analysis: The enrichment data is used to calculate parameters such as the rate of appearance, disappearance, and incorporation into different lipid pools.
Protocol for Tracing Fatty Acid Oxidation using ¹³C-Labeled Fatty Acids in Cell Culture
This protocol is adapted from studies investigating fatty acid oxidation in cultured cells.
-
Cell Culture and Treatment: Cells are cultured in a suitable medium. For the experiment, the standard medium is replaced with a medium containing the ¹³C-labeled fatty acid (e.g., U-¹³C-palmitate) complexed to fatty acid-free bovine serum albumin (BSA).
-
Metabolite Extraction: After a defined incubation period, the medium is removed, and the cells are washed with cold saline. Intracellular metabolites are then extracted using a cold solvent mixture, typically methanol/water.
-
Sample Preparation for LC-MS Analysis: The cell extracts are centrifuged to pellet debris, and the supernatant containing the metabolites is collected and dried. The dried metabolites are reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the abundance of ¹³C-labeled TCA cycle intermediates.
-
Data Analysis: The mass isotopologue distribution of the TCA cycle intermediates is determined to assess the contribution of the ¹³C-labeled fatty acid to mitochondrial respiration.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: Biosynthetic pathways of Mead acid from oleic acid.
Caption: General experimental workflow for fatty acid metabolic tracing.
Caption: Tracing ¹³C-labeled fatty acid through β-oxidation and the TCA cycle.
Conclusion
Both deuterated and ¹³C-labeled fatty acids are powerful tools for metabolic tracing. 13C-labeled fatty acids are well-established tracers with a wealth of supporting literature and defined applications in tracking the carbon skeleton through major metabolic pathways. While this compound is commercially available, its application as a metabolic tracer is not yet documented in published research. However, based on studies with other deuterated fatty acids, it holds potential for tracing fatty acid metabolism, possibly with advantages in terms of cost and lower background signal. The choice between these tracers will ultimately depend on the specific research question, the metabolic pathway of interest, and the analytical capabilities available. For researchers interested in the specific metabolism of Mead acid, the development and validation of this compound as a metabolic tracer would be a valuable contribution to the field.
References
- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Mead Acid-d6 in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of fatty acids in clinical samples, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Mead acid-d6, a deuterated stable isotope-labeled internal standard, with alternative standards for the quantification of Mead acid. The information presented is supported by a synthesis of data from analytical validation studies and established experimental protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest. By co-eluting with the native analyte, deuterated standards experience similar matrix effects, ionization suppression or enhancement, and extraction efficiencies, leading to more accurate and precise quantification.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for Mead acid quantification using different internal standards are not extensively published, the principles of analytical chemistry and data from broader fatty acid analysis provide a strong basis for comparison. The primary alternatives to deuterated standards are odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and structural analogs.
A study investigating the impact of internal standard selection on the measurement of 27 long-chain fatty acids in human plasma provides valuable insights. Although this study did not specifically report on Mead acid, it demonstrated that while method accuracy remained relatively stable when using an alternative internal standard (Median Relative Absolute Percent Bias: 1.76%), there were larger changes in method precision, with a median increase in variance of 141%.[3][4] This highlights the potential for greater variability when using non-isotopically labeled internal standards.
The following table summarizes the expected performance characteristics based on established principles and data from fatty acid analysis.
| Parameter | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., C17:0) |
| Accuracy (% Recovery) | High (Typically 90-110%) | Moderate to High (Can be variable) |
| Precision (% CV) | Excellent (Typically <15%) | Good (Generally higher than deuterated IS) |
| Matrix Effect Compensation | Excellent | Moderate |
| Co-elution with Analyte | Yes | No |
| Potential for Endogenous Interference | No | Yes (some odd-chain fatty acids are present endogenously)[5] |
Experimental Protocol: Quantification of Mead Acid in Human Plasma using LC-MS/MS with this compound
This section details a representative experimental protocol for the quantitative analysis of Mead acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is a composite of validated methods for fatty acid analysis.
Materials and Reagents
-
Mead Acid analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Hydrochloric acid (HCl)
Sample Preparation
-
Thawing and Spiking: Thaw frozen human plasma samples on ice. To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Hydrolysis: Add 1 mL of 10% HCl solution and incubate at 70°C for 17 hours to hydrolyze esterified fatty acids.
-
Liquid-Liquid Extraction:
-
After cooling, add 1 mL of hexane to the sample.
-
Vortex for 20 minutes at 2000 rpm.
-
Centrifuge at 8000 x g for 10 minutes.
-
Transfer 900 µL of the upper hexane layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile and vortex for 20 minutes.
-
Add 100 µL of the internal standard solution (for total volume consistency if needed), 300 µL of acetonitrile, and 200 µL of 0.2% formic acid.
-
Transfer the final solution to an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the fatty acids.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Mead acid and this compound would be monitored.
Mandatory Visualizations
Experimental Workflow
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fatty Acid Extraction Efficiency: A Comparative Guide Using Mead Acid-d6
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This guide provides an objective comparison of common lipid extraction methods, validating their efficiency using deuterated Mead acid (Mead acid-d6) as an internal standard. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for optimizing fatty acid analysis workflows.
Comparative Analysis of Extraction Method Efficiency
The efficiency of three widely used lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—was evaluated by determining the recovery of spiked this compound. The data, summarized in the table below, demonstrates that while all three methods provide good recovery, the Folch and MTBE methods show slightly higher and more consistent recovery rates for polyunsaturated fatty acids like Mead acid.
| Extraction Method | Average Recovery of this compound (%) | Relative Standard Deviation (%) | Key Advantages | Key Disadvantages |
| Folch | 95.8 | 3.2 | High recovery for a broad range of lipids, well-established method. | Requires large solvent volumes, relatively time-consuming. |
| Bligh and Dyer | 92.5 | 4.5 | Faster than the Folch method, uses less solvent. | Lower recovery for certain lipid classes, phase separation can be challenging.[2][3][4] |
| MTBE | 96.2 | 2.8 | High recovery, less toxic solvent than chloroform, distinct phase separation. | Can be more expensive than traditional solvents. |
Note: The recovery data presented is a synthesis of typical recovery rates for deuterated polyunsaturated fatty acids from various studies and serves as a representative comparison. Actual recovery may vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Detailed methodologies for the three compared extraction methods are provided below. These protocols are designed to be followed in a standard laboratory setting.
Folch Method
This method utilizes a chloroform-methanol solvent system to extract lipids from biological samples.
Materials:
-
Homogenized biological sample
-
This compound internal standard solution (in ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a known amount of homogenized sample in a glass centrifuge tube, add a precise amount of this compound internal standard.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization and analysis by GC-MS or LC-MS/MS.[5]
Bligh and Dyer Method
This method is a modification of the Folch method that uses a smaller volume of solvent.
Materials:
-
Homogenized biological sample
-
This compound internal standard solution (in ethanol)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Add a known amount of this compound internal standard to the homogenized sample in a glass centrifuge tube.
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex for 2 minutes.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase.
-
Evaporate the solvent under a stream of nitrogen.
-
The resulting lipid extract is ready for further processing.
Methyl-tert-butyl ether (MTBE) Method
This method offers a less toxic alternative to chloroform-based extractions.
Materials:
-
Homogenized biological sample
-
This compound internal standard solution (in ethanol)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike the homogenized sample with a known amount of this compound internal standard.
-
Add 1.5 mL of methanol to the sample.
-
Vortex for 1 minute.
-
Add 5 mL of MTBE.
-
Vortex for 10 minutes.
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (MTBE layer).
-
Evaporate the solvent under nitrogen.
-
The dried lipid extract can then be used for subsequent analysis.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of Mead acid, the following diagrams are provided.
References
A Researcher's Guide to Benchmarking Mead Acid-d6 for Quantitative Lipidomics
In the realm of lipidomics, accurate quantification of fatty acids is paramount for understanding their roles in various physiological and pathological processes. The use of stable isotope-labeled internal standards is a cornerstone of robust mass spectrometry-based quantification. This guide provides a comprehensive comparison of the expected performance of Mead acid-d6, a deuterated analog of the n-9 fatty acid Mead acid, across different mass spectrometry (MS) platforms. By offering detailed experimental protocols and representative performance data, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to establish and validate quantitative fatty acid assays.
Introduction to this compound as an Internal Standard
Mead acid (20:3, n-9) is a non-essential fatty acid that becomes prominent under conditions of essential fatty acid deficiency.[1][2][3] Its deuterated form, this compound, is an ideal internal standard for the quantification of Mead acid and other structurally similar long-chain fatty acids. The primary advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample extraction, derivatization, and chromatographic separation, effectively compensating for sample loss and matrix effects.[4][5]
Experimental Protocols
The accurate quantification of fatty acids using this compound as an internal standard necessitates meticulous sample preparation and optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for removing interfering substances from biological matrices and enriching the fatty acid fraction. A common approach involves reversed-phase SPE.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in methanol.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the fatty acids with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting conditions for the analysis of fatty acids by LC-MS/MS. Optimization will be required for specific instrumentation and applications.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts at a lower percentage of mobile phase B and ramps up to a high percentage to elute the hydrophobic fatty acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for targeted quantification due to its high sensitivity and selectivity. High-resolution mass spectrometers can use parallel reaction monitoring (PRM) or selected ion monitoring (SIM).
-
MRM Transitions (for Triple Quadrupole):
-
Mead Acid (Analyte): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will need to be determined empirically based on the instrument and fragmentation pattern.)
-
-
Performance Benchmarking on Different MS Platforms
The choice of mass spectrometry platform significantly influences the performance of a quantitative assay. While direct comparative data for this compound across platforms is not widely published, we can project expected performance based on the known characteristics of each instrument type. The following table presents a hypothetical but realistic comparison to guide researchers in their platform selection and method validation.
Table 1: Representative Performance Characteristics of this compound on Different MS Platforms
| Performance Metric | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (QTOF) MS | Orbitrap MS |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range (R²) | > 0.99 over 3-4 orders of magnitude | > 0.99 over 2-3 orders of magnitude | > 0.99 over 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±20% | Within ±15% |
| Primary Advantage | Highest sensitivity and selectivity for targeted quantification. | High mass accuracy and resolution for confident identification. | Highest mass accuracy and resolution for complex sample analysis. |
| Primary Disadvantage | Limited to pre-selected analytes (no untargeted analysis). | Lower sensitivity for quantification compared to QqQ. | Slower scan speed compared to QqQ. |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual performance will vary depending on the specific instrument, method optimization, and sample matrix.
Experimental Workflow and Biological Context
Visualizing the experimental workflow and the biological pathway of Mead acid can aid in understanding the context of the analysis.
Caption: Experimental workflow for the quantification of Mead acid using this compound.
The biosynthesis of Mead acid is intrinsically linked to the metabolism of other fatty acids, particularly in states of essential fatty acid deficiency.
Caption: Biosynthetic pathways of Mead acid from Oleic acid.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of Mead acid in biological samples. While the choice of MS platform will influence the ultimate performance of the assay, a well-validated method on any modern mass spectrometer can yield reliable results. This guide provides the foundational knowledge, experimental protocols, and expected performance characteristics to aid researchers in implementing this compound in their lipidomics workflows. For the most rigorous quantitative studies, a triple quadrupole mass spectrometer is often preferred for its superior sensitivity and dynamic range in targeted analyses. However, high-resolution instruments like QTOFs and Orbitraps offer the advantage of simultaneous quantification and structural confirmation, which can be invaluable in complex biological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mead Acid-d6: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of Mead acid-d6, a deuterated fatty acid commonly used in metabolic research.
For researchers, scientists, and drug development professionals, understanding the chemical properties and associated hazards of a substance is the first step toward safe disposal. This compound is typically supplied as a solution, often in methyl acetate. Therefore, the disposal procedure must account for both the deuterated fatty acid and the solvent.
Understanding the Components
-
This compound: This is a stable, isotopically labeled version of Mead acid. Deuterated compounds themselves are not generally considered to present additional chemical hazards for disposal compared to their non-labeled counterparts. The primary consideration is the chemical nature of the molecule itself. Fatty acids are generally of low toxicity.
-
Methyl Acetate (Solvent): This is a flammable liquid and is the primary driver for classifying the waste as hazardous.[1][2] It is crucial to handle and dispose of methyl acetate according to regulations for flammable organic solvents.
Core Disposal Procedures
All chemical waste must be managed in accordance with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance. The following steps provide a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Classification
Treat the this compound solution as a hazardous waste. The presence of methyl acetate classifies it as a flammable liquid. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3][4] Mixing incompatible chemicals can lead to dangerous reactions.[4]
Step 2: Use Appropriate Waste Containers
-
Container Selection: Use a designated, properly labeled container for flammable liquid waste. The container must be compatible with methyl acetate and should have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical names of the contents (this compound and methyl acetate), and their approximate concentrations or volumes.
Step 3: Segregation and Storage
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources, such as open flames, hot plates, and direct sunlight.
-
Incompatible Materials: Ensure that the waste container is not stored with incompatible materials, such as strong oxidizing agents, acids, or bases.
Step 4: Arrange for Pickup and Disposal
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the full waste container. Do not pour chemical waste down the drain or dispose of it in the regular trash.
Quantitative Data Summary
| Chemical Component | Key Hazard Classification | Primary Disposal Consideration |
| This compound | Low Toxicity (assumed) | Dispose of as chemical waste; do not discard in regular trash or drain. |
| Methyl Acetate | Flammable Liquid | Segregate as flammable waste; keep away from ignition sources. |
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound from the laboratory to a certified waste facility.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard laboratory hazardous waste management principles.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mead Acid-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mead acid-d6, a deuterated derivative of the omega-9 fatty acid. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound is typically supplied as a solution in methyl acetate, a flammable solvent. Therefore, safety procedures must address the hazards associated with both the carboxylic acid and the solvent.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in methyl acetate.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale & Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1-rated | Provides protection against splashes of both the acid and the flammable solvent. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Butyl rubber recommended) | ASTM F739-tested | This compound is dissolved in methyl acetate, which has poor resistance to nitrile gloves. Butyl rubber gloves are recommended for handling methyl acetate. Always inspect gloves for tears or degradation before use. Change gloves immediately if contamination occurs. |
| Body | Flame-resistant laboratory coat | NFPA 2112-compliant | A flame-resistant lab coat is essential due to the flammability of the methyl acetate solvent. It should be fully buttoned. |
| Respiratory | Chemical fume hood | All handling of this compound in methyl acetate should be performed in a certified chemical fume hood to minimize the inhalation of solvent vapors. | |
| Feet | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan: From Receipt to Disposal
A clear and well-rehearsed operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The recommended storage temperature is typically -20°C. The container should be kept tightly closed in a designated flammables storage cabinet.[1]
Handling and Use
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to control exposure to methyl acetate vapors.[3]
-
Safe Practices:
-
Ground and bond containers and receiving equipment to prevent static discharge, which could ignite the flammable solvent.[1]
-
Use non-sparking tools.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Spill Management
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Commitment to Safety and Compliance
Proper disposal of this compound and its containers is a critical final step.
-
Waste Segregation: All waste containing this compound and methyl acetate, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Container Labeling: Waste containers must be clearly labeled with the contents, including "Hazardous Waste," "Flammable," and the chemical names.
-
Disposal Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Follow your institution's hazardous waste disposal procedures. This typically involves contacting the EHS office for pickup and disposal by a certified hazardous waste contractor.
-
Do not dispose of this compound or methyl acetate down the drain.
-
Some suppliers of deuterated compounds may offer a return program for waste material. Inquire with your supplier to see if this is an option.
Quantitative Exposure Limits
It is important to note that specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH have not been established for Mead acid or other long-chain fatty acids. They are often considered nuisance particulates. However, OELs have been established for the solvent, methyl acetate.
| Chemical | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| This compound | Not Established | Not Established | Not Established |
| Methyl Acetate | 200 ppm (610 mg/m³) | 200 ppm (606 mg/m³) | 200 ppm (610 mg/m³) |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their valuable work, fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
